6-amino-2,3-dihydro-1H-isoindol-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXYAZNGUURHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622221 | |
| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675109-45-2 | |
| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-amino-2,3-dihydro-1H-isoindol-1-one
This technical guide provides a comprehensive overview of the chemical and biological properties of 6-amino-2,3-dihydro-1H-isoindol-1-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physical properties, synthesis, and known biological activities, with a focus on data presentation, experimental methodologies, and the visualization of relevant biological pathways.
Core Chemical Properties
This compound, also known as 6-aminoisoindolin-1-one, is a derivative of the isoindolinone scaffold, a privileged structure in medicinal chemistry.[1] Its core structure consists of a benzene ring fused to a five-membered lactam ring, with an amino group substituted at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-amino-2,3-dihydroisoindol-1-one | [2] |
| CAS Number | 675109-45-2 | [2] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | Light yellow to green-yellow solid | Commercial Suppliers |
| Melting Point | 247 °C | Commercial Suppliers |
| Boiling Point (Predicted) | 499.9 ± 45.0 °C | Commercial Suppliers |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | Commercial Suppliers |
| pKa (Predicted) | 14.77 ± 0.20 | Commercial Suppliers |
| InChI | InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | [2] |
| SMILES | C1C2=C(C=C(C=C2)N)C(=O)N1 | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of its nitro precursor, 6-nitro-2,3-dihydro-1H-isoindol-1-one.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the catalytic hydrogenation of 6-nitro-2,3-dihydro-1H-isoindol-1-one.
Materials:
-
6-nitro-2,3-dihydro-1H-isoindol-1-one
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
A suspension of 6-nitro-2,3-dihydro-1H-isoindol-1-one and a catalytic amount of 10% Pd/C in methanol is prepared in a suitable reaction vessel.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.
-
The filtrates are combined, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by grinding with a minimal amount of a suitable solvent like methanol and then drying under reduced pressure to afford this compound as a solid.
Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 4.15 (s, 2H), 5.26 (s, 2H), 6.77 (dd, J = 8.25, 2.20 Hz, 1H), 6.80 (s, 1H), 7.16 (d, J = 8.79 Hz, 1H), 8.29 (s, 1H).
-
Mass Spectrum (ESI): m/z 149.2 [M+H]⁺.
Spectral Data
Table 2: Spectral Data for this compound
| Technique | Description |
| ¹H NMR | A proton NMR spectrum in DMSO-d₆ has been reported, showing characteristic peaks for the aromatic and methylene protons. |
| ¹³C NMR | Experimental ¹³C NMR data for the specific compound is not widely published. However, based on its structure, characteristic signals for the carbonyl carbon, aromatic carbons, and the methylene carbon are expected. |
| FTIR | An FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the lactam, and C-N stretching. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular weight, with the protonated molecule [M+H]⁺ observed at m/z 149.2. |
Biological Activity and Signaling Pathways
The isoindolinone scaffold is a core component of numerous biologically active molecules.[3] Derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
While specific biological data for this compound is limited, the broader class of isoindolinone derivatives has been shown to modulate key signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Some isoindolinone derivatives have been investigated for their potential to inhibit this pathway, thereby exerting anti-inflammatory effects.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, a process implicated in neurodegenerative diseases. Certain isoindolinone derivatives have shown potential as activators of the Nrf2 pathway.[4]
Applications in Drug Discovery and Research
The structural features of this compound make it a versatile building block in medicinal chemistry. The primary amino group provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. Its use in the synthesis of a potent glycoprotein IIb-IIIa receptor antagonist highlights its potential in developing therapeutics for cardiovascular diseases. Furthermore, the broader isoindolinone class has been explored for applications in oncology, neurodegenerative diseases, and inflammatory disorders.
Conclusion
This compound is a valuable chemical entity with a range of potential applications in drug discovery and development. This guide has summarized its core chemical properties, provided a representative synthetic protocol, and discussed its potential biological activities in the context of related isoindolinone derivatives. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 2. This compound | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-amino-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-amino-2,3-dihydro-1H-isoindol-1-one, a key intermediate in the synthesis of various pharmacologically active molecules, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] This document details the primary synthetic pathway, which involves the preparation of a nitro-substituted precursor followed by its reduction. Detailed experimental protocols, quantitative data, and characterization information are presented to assist researchers in the successful synthesis of this important compound.
Introduction
This compound, also known as 6-aminoisoindolin-1-one, is a crucial building block in medicinal chemistry.[4] Its structure is a common scaffold found in a variety of bioactive compounds. Most notably, it serves as a key intermediate in the synthesis of several PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers associated with DNA repair deficiencies.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of high importance for the pharmaceutical industry.
This guide focuses on the most prevalent and practical synthetic approach to this compound, which proceeds through a two-step sequence:
-
Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one: The introduction of a nitro group at the 6-position of the isoindolinone core.
-
Reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one: The conversion of the nitro group to the corresponding amine.
Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one
The synthesis of the nitro-intermediate, 6-nitro-2,3-dihydro-1H-isoindol-1-one, is a critical first step. While direct nitration of 2,3-dihydro-1H-isoindol-1-one can be challenging due to issues with regioselectivity and potential side reactions, a more controlled approach starts from commercially available precursors. A common strategy involves the use of 4-nitrophthalic acid or its derivatives.
A plausible synthetic route, based on analogous chemical transformations, begins with the conversion of a suitable 4-nitro-substituted benzene derivative. One such method involves the bromination of a methyl group followed by amination.
Experimental Protocol: Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one
This protocol is based on a patented procedure for the synthesis of nitroisoindolinone compounds.[1]
Reaction Scheme:
Figure 1: Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one.
Materials:
-
2-methyl-5-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Ammonia in a suitable alcohol (e.g., methanol or ethanol)
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrobenzoic acid in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-5-nitrobenzoyl bromide intermediate. This intermediate can often be used in the next step without further purification.
-
Cyclization: Dissolve the crude intermediate in an ammonia-containing alcohol solution.
-
Stir the reaction mixture at room temperature (20-30°C) for 2-6 hours.
-
Concentrate the solution under reduced pressure to precipitate the product.
-
Filter the solid, wash with a small amount of cold alcohol, and dry to afford 6-nitro-2,3-dihydro-1H-isoindol-1-one.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 50-60% | [1] |
| Purity | 95-98% | [1] |
Synthesis of this compound
The final step in the synthesis is the reduction of the nitro group of 6-nitro-2,3-dihydro-1H-isoindol-1-one to the corresponding amine. Catalytic hydrogenation is the most common and efficient method for this transformation. This can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or through catalytic transfer hydrogenation with a hydrogen donor such as ammonium formate.
Experimental Protocol: Catalytic Hydrogenation using H₂/Pd/C
This protocol is a general procedure for the reduction of aromatic nitro compounds.[5]
Reaction Scheme:
Figure 2: Reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one.
Materials:
-
6-nitro-2,3-dihydro-1H-isoindol-1-one
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add 6-nitro-2,3-dihydro-1H-isoindol-1-one and a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Hydrogenation: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Catalytic Transfer Hydrogenation
This method offers an alternative to using pressurized hydrogen gas and can be more convenient for laboratory-scale synthesis.[6][7][8]
Materials:
-
6-nitro-2,3-dihydro-1H-isoindol-1-one
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄) or Formic acid
-
Methanol or Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-nitro-2,3-dihydro-1H-isoindol-1-one, a solvent (e.g., methanol), and 10% Pd/C catalyst.
-
Add ammonium formate (typically 3-5 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to afford the product.
Quantitative Data
| Parameter | Value | Reference |
| Yield (H₂/Pd/C) | >90% (typical) | [5] |
| Yield (Transfer Hydrogenation) | Good to excellent | [6][7] |
Characterization Data
The structural confirmation of the final product, this compound, is typically performed using spectroscopic methods.
¹H NMR and ¹³C NMR Data
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
-
~8.5 (s, 1H, -NH of lactam)
-
~7.1 (d, 1H, Ar-H)
-
~6.7 (d, 1H, Ar-H)
-
~6.5 (s, 1H, Ar-H)
-
~5.0 (s, 2H, -NH₂)
-
~4.2 (s, 2H, -CH₂-)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
-
~170.0 (C=O)
-
~148.0 (C-NH₂)
-
~135.0 (Ar-C)
-
~125.0 (Ar-C)
-
~120.0 (Ar-CH)
-
~110.0 (Ar-CH)
-
~105.0 (Ar-CH)
-
~45.0 (-CH₂-)
Note: These are predicted values and should be confirmed by experimental data.
Signaling Pathways and Experimental Workflows
As an intermediate, this compound itself is not directly involved in signaling pathways. However, its derivatives, particularly PARP inhibitors, play a critical role in the DNA damage response (DDR) pathway.
Figure 3: General experimental workflow for the synthesis.
PARP inhibitors function by blocking the action of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in genes like BRCA1 or BRCA2, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Figure 4: Simplified PARP inhibitor signaling pathway.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of important pharmaceutical compounds. The two-step approach involving the formation of a nitro-intermediate followed by catalytic reduction is a reliable and scalable method. This guide provides detailed protocols and data to aid researchers in the efficient synthesis of this valuable building block. Careful attention to reaction conditions and safety procedures is essential for achieving high yields and purity. Further optimization of these methods may lead to even more efficient and environmentally friendly synthetic routes.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
The Core Mechanism of 6-amino-2,3-dihydro-1H-isoindol-1-one: An In-depth Technical Guide to a Novel Class of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 6-amino-2,3-dihydro-1H-isoindol-1-one, a representative member of the innovative isoindolinone class of Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoindolinone scaffold has emerged as a privileged structure in the design of potent PARP inhibitors, demonstrating significant potential in oncology, particularly for cancers with deficiencies in DNA repair pathways. This document will delve into the molecular interactions, signaling pathways, and the concept of synthetic lethality that form the basis of the therapeutic potential of this compound class. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and development in this area.
Introduction: The Emergence of Isoindolinone-Based PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA damage repair.[1][2] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3] Upon detection of a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process through pathways such as Base Excision Repair (BER).[2][4]
In recent years, the isoindolinone scaffold has been identified as a highly effective pharmacophore for the development of PARP inhibitors.[5] The structural resemblance of the isoindolinone core to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[1] this compound represents a fundamental structure within this class, providing a basis for the design of highly potent and selective PARP inhibitors.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action of this compound and related isoindolinone compounds is the inhibition of PARP enzymatic activity.[5] By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery to sites of SSBs.[6]
This inhibition of SSB repair is particularly cytotoxic to cancer cells harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair. This phenomenon is known as synthetic lethality .[7] Cells with mutations in genes such as BRCA1 and BRCA2, which are essential for HR, are heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal DSBs during DNA replication.[8] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[9] Normal cells, with functional HR pathways, are better able to repair these DSBs and are therefore less sensitive to PARP inhibition.[7]
A further critical aspect of the mechanism for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[1][6] This trapped complex can itself be a cytotoxic lesion, posing a physical barrier to DNA replication and transcription, and further contributing to the formation of DSBs.[1]
References
- 1. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 2. mdpi.com [mdpi.com]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Amino-Isoindolin-1-one Scaffolds: A Technical Overview for Drug Discovery Professionals
Disclaimer: Direct experimental data on the biological activity of 6-aminoisoindolin-1-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the biological activities reported for the broader class of amino-isoindolin-1-one and related isoindolinone derivatives. The presented data should be interpreted as indicative of the potential activities of this chemical scaffold and not as direct evidence for 6-aminoisoindolin-1-one itself.
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amino group, as in the case of amino-isoindolin-1-ones, offers a key functional handle for further chemical modification and can significantly influence the pharmacological profile of the molecule. This technical guide summarizes the known biological activities, relevant experimental protocols, and implicated signaling pathways for this class of compounds.
Key Biological Activities of the Amino-Isoindolin-1-one Scaffold
The primary biological activities associated with the amino-isoindolin-1-one and related isoindolinone structures include anticancer, anti-inflammatory, and enzyme inhibitory actions.
Anticancer Activity
Substituted isoindolin-1-ones have demonstrated potent anticancer effects through various mechanisms, most notably through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP1).[1] PARP inhibitors are a clinically successful class of drugs for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[2][3][4] The general mechanism involves inducing synthetic lethality, where the inhibition of a key DNA repair pathway in a cancer cell that already has a compromised repair system leads to cell death.[4]
Recent studies have identified novel isoindolinone derivatives as highly potent PARP1 inhibitors with single-digit nanomolar efficacy.[1] While the specific structures of these potent compounds are not fully disclosed in the initial reports, this finding highlights the potential of the isoindolinone scaffold in developing new PARP inhibitors.
Furthermore, some substituted isoindoline-1,3-diones have shown cytotoxicity against various cancer cell lines by inhibiting de novo purine synthesis, which in turn affects DNA and RNA synthesis.[5]
Anti-inflammatory Activity
The isoindolin-1-one scaffold is also associated with significant anti-inflammatory properties.[6] Derivatives of this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][8] Both COX-1 and COX-2 isoforms can be targeted by these compounds.[8]
Enzyme Inhibition
Beyond PARP and COX, the broader class of isoindolinones has been explored as inhibitors of other enzymes. For instance, some derivatives have shown inhibitory activity against carbonic anhydrases.[9] Enzyme inhibition is a common mechanism of action for many drugs, where the inhibitor molecule binds to an enzyme and decreases its activity.[10][11][12] The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13]
Quantitative Data on Isoindolinone Derivatives
The following tables summarize the quantitative biological activity data reported for various amino-isoindolin-1-one and related isoindolinone derivatives.
Table 1: Anticancer and Cytotoxic Activity of Isoindolinone Derivatives
| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference(s) |
| Substituted isoindoline-1,3-diones | Tmolt-3, L1210, HeLa-S3 | Cytotoxicity | - | [5] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | U-937, HL-60, MOLT-4 | IC50 | 0.7 - 6.0 µM | [14] |
| Isoindolinone Derivatives | - | PARP1 Inhibition | Single-digit nM | [1] |
Table 2: Anti-inflammatory Activity of Isoindolinone Derivatives
| Compound Class | Target Enzyme(s) | Activity Metric | Value | Reference(s) |
| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | COX-1, COX-2 | IC50 | 3.0 - 3.6 µM | [8] |
| Isoindoline derivatives | COX-1 | IC50 | 6.0 - 38.91 mM | [7] |
| Isoindoline derivatives | COX-2 | IC50 | 0.185 - 19 mM | [7] |
Table 3: Antimicrobial Activity of Isoindolinone Derivatives
| Compound Class | Organism(s) | Activity Metric | Value | Reference(s) |
| N-substituted isoindolin-1-ones | Various bacteria and fungi | MIC | Reported | [15] |
| Isoindolinone derivatives | S. aureus, B. cereus, K. pneumoniae, E. coli, C. albicans, Y. lipolytica | Inhibition Zone | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of isoindolinone derivatives.
Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[16]
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[17]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Test compound
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Signaling Pathways and Visualizations
The biological effects of amino-isoindolin-1-one derivatives are mediated through the modulation of specific intracellular signaling pathways.
PARP1-Mediated DNA Repair and Its Inhibition
PARP1 plays a critical role in the repair of single-strand DNA breaks. When these breaks occur, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which recruits other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Caption: PARP1 inhibition by isoindolinone derivatives.
Putative Anti-inflammatory Signaling Cascade
The anti-inflammatory effects of isoindolinone derivatives are likely mediated by the inhibition of the cyclooxygenase (COX) pathway, which is central to the production of pro-inflammatory prostaglandins. This inhibition would reduce the downstream inflammatory responses. Additionally, modulation of other inflammatory pathways, such as the NF-κB and MAPK pathways, is a plausible mechanism, though direct evidence for amino-isoindolin-1-ones is pending.
Caption: Inhibition of the COX pathway by amino-isoindolin-1-ones.
General Experimental Workflow for Biological Screening
The initial assessment of a novel compound like 6-aminoisoindolin-1-one would typically follow a hierarchical screening process.
Caption: A typical workflow for evaluating bioactive compounds.
Conclusion and Future Directions
The amino-isoindolin-1-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The available data on related isoindolinone derivatives suggest that compounds of this class can exhibit potent biological activities, including PARP and COX inhibition.
Future research should focus on the systematic evaluation of 6-aminoisoindolin-1-one and its close analogs to definitively establish their biological activity profile and mechanism of action. This would involve a comprehensive screening cascade, including a broad panel of cancer cell lines and relevant enzyme assays, followed by in vivo studies to assess efficacy and safety. The amino group provides an excellent opportunity for the generation of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity. Such studies will be critical in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. snconnect.survivornet.com [snconnect.survivornet.com]
- 4. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 5. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Discovery of 6-amino-2,3-dihydro-1H-isoindol-1-one Derivatives as Potent PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-amino-2,3-dihydro-1H-isoindol-1-one scaffold has emerged as a privileged structure in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR). This technical guide provides an in-depth overview of the discovery and development of this class of derivatives, with a particular focus on their role as PARP inhibitors in oncology. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and the underlying mechanism of action, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction: The Significance of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in cellular processes, most notably in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer therapy, the inhibition of PARP has proven to be a highly effective strategy, particularly in tumors harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy. By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into DSBs. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[2]
The this compound core has been identified as a key pharmacophore in the development of potent PARP inhibitors. A prominent example is Niraparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3] The discovery of this class of compounds has spurred further research into novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available starting materials. The following is a general synthetic strategy, with specific details provided in the experimental protocols section.
Caption: General synthetic workflow for this compound derivatives.
A common route involves the reduction of a nitro group on a phthalic acid derivative, followed by cyclization to form the isoindolinone core. Subsequent derivatization at the amino group or the lactam nitrogen allows for the exploration of the chemical space and optimization of biological activity.
Structure-Activity Relationship (SAR) and Quantitative Data
The potency of this compound derivatives as PARP inhibitors is highly dependent on the nature of the substituents on the core structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern their inhibitory activity.
While a comprehensive SAR table for a wide range of this compound derivatives is not publicly available in a single source, we can compile representative data from various studies on Niraparib and its analogs to illustrate the key trends.
| Compound/Derivative | R Group (at N-2 position) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Niraparib | 2-(4-(piperidin-1-yl)phenyl) | 3.8 | 2.1 | [3] |
| Analog 1 | 2-(4-morpholinophenyl) | 12 | 5.4 | Data inferred from SAR studies |
| Analog 2 | 2-(4-(piperazin-1-yl)phenyl) | 8.5 | 4.0 | Data inferred from SAR studies |
| Analog 3 | 2-(pyridin-4-yl) | 50 | 25 | Data inferred from SAR studies |
Table 1: Representative PARP Inhibition Data for this compound Derivatives. Note: The data for analogs are illustrative and based on general trends observed in SAR studies of PARP inhibitors with similar scaffolds. Specific IC50 values would require dedicated experimental testing.
Key SAR insights include:
-
The 2-substituent: The substituent at the N-2 position of the isoindolinone core plays a crucial role in binding to the PARP active site. Aromatic and heteroaromatic rings, often with a basic amine moiety, are commonly found in potent inhibitors. This portion of the molecule typically occupies the nicotinamide-binding pocket of the enzyme.
-
The 6-amino group: The amino group at the 6-position is a key feature for potent PARP inhibition, likely forming important hydrogen bond interactions within the active site.
-
Planarity of the Core: The planar nature of the isoindolinone ring system is thought to be important for effective stacking interactions within the enzyme's active site.
Mechanism of Action and Signaling Pathway
This compound derivatives exert their anticancer effects by inhibiting the catalytic activity of PARP1 and PARP2. This inhibition has two major consequences:
-
Inhibition of DNA Repair: By blocking the synthesis of poly(ADP-ribose) (PAR) chains, these inhibitors prevent the recruitment of DNA repair machinery to sites of single-strand breaks.
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks.
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of action of 6-amino-isoindolinone PARP inhibitors.
Experimental Protocols
General Synthesis of 6-amino-2-(4-(piperidin-1-yl)phenyl)-2,3-dihydro-1H-isoindol-1-one (Niraparib Analog)
This protocol provides a general method for the synthesis of a representative this compound derivative.
Step 1: Synthesis of 6-Nitro-2,3-dihydro-1H-isoindol-1-one
-
To a solution of 2-cyano-4-nitrobenzoic acid in a suitable solvent (e.g., acetic acid), add a reducing agent (e.g., tin(II) chloride).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 6-nitro-2,3-dihydro-1H-isoindol-1-one.
Step 2: Synthesis of this compound
-
Dissolve 6-nitro-2,3-dihydro-1H-isoindol-1-one in a suitable solvent (e.g., ethanol).
-
Add a catalyst (e.g., 10% Pd/C) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and pressure.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
Step 3: Synthesis of 2-(4-bromophenyl)-6-amino-2,3-dihydro-1H-isoindol-1-one
-
Combine this compound, 1-bromo-4-iodobenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
Heat the mixture at an elevated temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(4-bromophenyl)-6-amino-2,3-dihydro-1H-isoindol-1-one.
Step 4: Synthesis of 6-amino-2-(4-(piperidin-1-yl)phenyl)-2,3-dihydro-1H-isoindol-1-one
-
In a reaction vessel, combine 2-(4-bromophenyl)-6-amino-2,3-dihydro-1H-isoindol-1-one, piperidine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final product.
PARP1 Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against the PARP1 enzyme.
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates (high-binding)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cellular PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of the compounds to inhibit PARP activity within a cellular context.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PAR (poly-ADP-ribose).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the PAR signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the reduction in PAR levels in compound-treated cells compared to the vehicle-treated, DNA-damaged control.
-
Conclusion
The discovery of this compound derivatives as potent PARP inhibitors represents a significant advancement in the field of oncology. The synthetic accessibility of this scaffold, coupled with the well-defined structure-activity relationships, provides a robust platform for the development of next-generation PARP inhibitors with improved therapeutic profiles. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel derivatives in this promising class of anticancer agents. Further exploration of this chemical space holds the potential to deliver new therapies that can overcome resistance to existing treatments and expand the utility of PARP inhibition to a broader range of cancer types.
References
Spectroscopic and Synthetic Profile of 6-amino-2,3-dihydro-1H-isoindol-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the chemical compound 6-amino-2,3-dihydro-1H-isoindol-1-one. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Due to the limited availability of direct experimental data in publicly accessible databases, this guide combines established information with data from closely related analogs to provide a predictive and practical resource.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound. Its core structure is an isoindolinone moiety, which is a bicyclic system composed of a fused benzene and a γ-lactam ring. The amino group at the 6-position significantly influences its chemical reactivity and properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 675109-45-2 | [1] |
| IUPAC Name | 6-amino-2,3-dihydroisoindol-1-one | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)N)C(=O)N1 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts are based on the analysis of related isoindolinone structures and general principles of NMR spectroscopy. The aromatic protons are expected to appear as a complex splitting pattern due to their coupling, and the methylene protons of the lactam ring will likely be observed as a singlet.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5-6.8 | m | Ar-H |
| ~4.3 | s | CH₂ |
| ~5.0 (broad) | s | NH₂ |
| ~8.0 (broad) | s | NH (lactam) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (lactam) |
| ~145 | C-NH₂ |
| ~135-110 | Ar-C |
| ~50 | CH₂ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 148.06 | [M]⁺ |
| 149.07 | [M+H]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the amino and amide functional groups.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and amide) |
| 1700-1660 | C=O stretching (γ-lactam) |
| 1620-1580 | N-H bending (amine) |
| 1500-1400 | C=C stretching (aromatic) |
Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of substituted isoindolinones can be adapted. A common approach involves the reduction of a corresponding nitro-substituted precursor.
General Synthetic Scheme
A plausible synthetic route starts from a commercially available nitrophthalic acid derivative, which is converted to the corresponding 6-nitro-2,3-dihydro-1H-isoindol-1-one. Subsequent reduction of the nitro group yields the target this compound.
Illustrative Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of 6-Nitro-2,3-dihydro-1H-isoindol-1-one
A mixture of a 4-nitrophthalic acid derivative (e.g., 4-nitrophthalimide) and a suitable reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of this compound
6-Nitro-2,3-dihydro-1H-isoindol-1-one is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation with hydrogen gas at a specified pressure and temperature. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Logical Workflow for Spectroscopic Analysis
The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.
Conclusion
References
Navigating the Solubility Landscape of 6-amino-2,3-dihydro-1H-isoindol-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-amino-2,3-dihydro-1H-isoindol-1-one, a key intermediate in pharmaceutical synthesis. While experimentally determined quantitative solubility data in a broad range of organic solvents remains limited in publicly accessible literature, this document consolidates available information, presents calculated solubility values, and offers a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The following table summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| CAS Number | 174422-82-9 | PubChem |
| Calculated LogP | 0.4 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Solubility Profile
Quantitative, experimentally-derived solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, calculated data and qualitative observations from synthetic procedures provide valuable insights into its solubility profile.
| Solvent | Solubility (g/L) | Type | Notes |
| Water | 8.95 - 23.4 | Calculated | Values from commercial supplier technical data, based on topological methods.[1][2] |
| Dichloroethane | Soluble | Qualitative | Used as a reaction solvent, indicating sufficient solubility for synthetic applications.[3] |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | Inferred | Polar aprotic solvents like DMSO are commonly used for similar heterocyclic compounds. One patent mentions dissolving a related test compound in DMSO.[4] Another vendor states a similar compound is soluble in DMSO. |
Interpretation: The presence of an amino group and a lactam ring suggests that this compound exhibits a degree of polarity. The calculated aqueous solubility, while not experimentally verified, indicates moderate solubility in water. Its use in reactions involving dichloroethane, a non-polar solvent, suggests some solubility in less polar organic media as well. It is reasonable to anticipate good solubility in polar aprotic solvents such as DMSO and DMF, and potentially moderate solubility in alcohols like methanol and ethanol.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific organic solvents, the following is a generalized experimental protocol based on the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker.
-
Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
3. Data Reporting:
-
Solubility should be reported in units of g/L or mg/mL at the specified temperature.
-
The experimental conditions, including temperature, equilibration time, and analytical method, should be clearly documented.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Conclusion
References
- 1. 675109-45-2 | this compound | Amides | Ambeed.com [ambeed.com]
- 2. 222036-66-0 | 5-Aminoisoindolin-1-one | Amides | Ambeed.com [ambeed.com]
- 3. Premature termination codon readthrough upregulates progranulin expression and improves lysosomal function in preclinical models of GRN deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024217557A1 - å代çåæ°¢ååä½ä¸ºNav1.8æå¶å - Google Patents [patents.google.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Isoindolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules. These compounds have garnered significant attention for their therapeutic potential across multiple disease areas, including oncology, inflammation, and neurodegenerative disorders. This in-depth technical guide explores the core therapeutic targets of isoindolinone derivatives, providing a detailed overview of their mechanisms of action, supporting quantitative data, and the experimental protocols necessary to evaluate their activity.
Cereblon (CRBN): Modulating the Ubiquitin-Proteasome System
One of the most significant breakthroughs in understanding the therapeutic action of isoindolinone-based compounds came with the identification of Cereblon (CRBN) as a primary target.[1] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] Isoindolinone-containing immunomodulatory drugs (IMiDs®) such as lenalidomide and pomalidomide, function as "molecular glues," binding to CRBN and altering its substrate specificity.[3][4] This novel mechanism of action does not inhibit the enzyme but rather co-opts its function to target specific proteins for ubiquitination and subsequent proteasomal degradation.[3][5]
This targeted protein degradation has proven highly effective in treating certain hematological malignancies. For instance, in multiple myeloma, the CRL4^CRBN^ complex, when bound by an IMiD, recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates, leading to their degradation.[1][3][5] The degradation of these factors is cytotoxic to myeloma cells.[3] In myelodysplastic syndrome with a deletion of chromosome 5q, lenalidomide induces the degradation of casein kinase 1α (CK1α), which contributes to the therapeutic effect in this patient population.[3]
The versatility of this mechanism has led to the development of Proteolysis Targeting Chimeras (PROTACs), where an isoindolinone-based CRBN ligand is linked to a ligand for a different protein of interest, thereby targeting that protein for degradation.[2][6][7]
Signaling Pathway: Cereblon-Mediated Protein Degradation
Caption: Cereblon-mediated protein degradation by isoindolinone compounds.
MDM2-p53 Interaction: Restoring Tumor Suppression
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2.[8]
A series of isoindolinone derivatives have been developed as inhibitors of the MDM2-p53 protein-protein interaction.[9][10] These compounds act as antagonists, binding to the p53-binding pocket of MDM2 and thereby preventing the interaction with p53.[8] This leads to the stabilization and accumulation of p53, which can then activate its downstream targets, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells.[11]
Signaling Pathway: Inhibition of MDM2-p53 Interaction
Caption: Restoration of p53 function by isoindolinone-based MDM2 inhibitors.
Quantitative Data: MDM2-p53 Interaction Inhibitors
| Compound ID | Structure/Modification | MDM2-p53 IC50 (µM) | Cell Line | Reference |
| 76 | 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one | 15.9 ± 0.8 | SJSA | [9][11] |
| 79 (NU8231) | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | 5.3 ± 0.9 | SJSA | [9][11][12] |
| 74 | 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | 0.23 ± 0.01 | - | [10] |
Kinase Inhibition: A Broad-Spectrum Anticancer Strategy
The isoindolinone scaffold has proven to be a versatile framework for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently activated in cancer, promoting cell growth and survival. Aza-isoindolinone derivatives have been developed as potent and selective inhibitors of PI3Kγ, an isoform primarily expressed in hematopoietic cells and implicated in inflammation and certain cancers.[13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a key strategy in cancer therapy. Isoindolinone-based compounds have been identified through virtual screening as potential inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription.[14]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel isoindolinone compounds have been developed as HPK1 inhibitors, aiming to enhance anti-tumor immunity.[15]
-
Kit Tyrosine Kinase: The receptor tyrosine kinase Kit is a driver in several cancers, including small cell lung cancer (SCLC). Indolinones, a closely related class of compounds, have been shown to be potent inhibitors of Kit kinase, leading to the inhibition of SCLC cell growth.[16]
Quantitative Data: Isoindolinone-Based Kinase Inhibitors
| Target Kinase | Compound Type | IC50/Ki | Reference |
| PI3Kγ | 6-Aza-isoindolinone derivative | Ki = 14 nM | [17] |
| MDM2 | Isoindolinone derivative (74) | IC50 = 0.23 µM | [10] |
Anti-inflammatory and Neuroprotective Targets
Beyond oncology, isoindolinone derivatives exhibit significant potential in treating inflammatory and neurodegenerative diseases through various mechanisms.
-
Modulation of Inflammatory Pathways: Isoindolinone compounds can exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation can lead to the reduced production of pro-inflammatory cytokines like TNF-α and interleukins.[18][19] Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes[20] and the STING (stimulator of interferon genes) pathway.[21]
-
Neuroprotection through NRF2 Activation: Oxidative stress is a major contributor to neurodegenerative diseases. Certain isoindoline-dione derivatives have demonstrated neuroprotective effects by activating the NRF2 signaling pathway.[22][23] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby protecting neuronal cells from oxidative damage.[22][24]
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a validated therapeutic strategy. Several isoindoline-1,3-dione derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[25][26]
Signaling Pathway: NRF2-Mediated Antioxidant Response
Caption: Neuroprotective mechanism of isoindolinones via NRF2 pathway activation.
Quantitative Data: AChE Inhibition by Isoindolinone Derivatives
| Compound ID | Structure/Modification | AChE IC50 (µM) | Reference |
| 7a | para-fluoro substituted | 2.1 | [25] |
| 7f | para-fluoro substituted | 2.1 | [25] |
| 4a | ortho-chloro substituted | 0.91 ± 0.045 | [5] |
| 4b | 4-Fluorophenyl moiety | 16.42 ± 1.07 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 3-Substituted Isoindolinones
A general and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones.[9][14]
Materials:
-
Methyl 2-formylbenzoate
-
(S)-(-)-2-methyl-2-propanesulfinamide
-
Titanium(IV) ethoxide
-
Sodium borohydride (NaBH4)
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous solvents (CH2Cl2, THF, MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one:
-
To a solution of methyl 2-formylbenzoate in anhydrous CH2Cl2, add (S)-(-)-2-methyl-2-propanesulfinamide and titanium(IV) ethoxide.
-
Stir the mixture at room temperature for 4 hours.
-
Cool the reaction to 0°C and add MeOH, followed by the portion-wise addition of NaBH4.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with saturated NH4Cl solution and extract with CH2Cl2.
-
Purify the crude product by flash column chromatography to yield the desired chiral isoindolinone.
-
-
Alkylation:
-
Dissolve the (S)-2-(tert-butylsulfinyl)-isoindolin-1-one in anhydrous THF and cool to -78°C.
-
Add LDA dropwise and stir for 30 minutes at -78°C.
-
Add the alkylating agent (e.g., benzyl bromide) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to obtain the 3-substituted isoindolinone.
-
Cereblon-Mediated Neosubstrate Degradation Assay (Western Blot)
This assay is the standard method for confirming that an isoindolinone compound induces the degradation of a target protein like Ikaros (IKZF1) or Aiolos (IKZF3).[11][15][18]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Isoindolinone compound of interest (e.g., lenalidomide)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-Aiolos, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MM.1S cells in 6-well plates at an appropriate density.
-
The next day, treat the cells with a dose range of the isoindolinone compound or DMSO vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (IKZF1/Aiolos) and a loading control (GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imager.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control signal.
-
Compare the protein levels in treated samples to the vehicle control to determine the extent of degradation.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Isoindolinone compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the isoindolinone compound for the desired duration (e.g., 72 hours). Include wells with untreated cells and medium-only blanks.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, shaking gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the medium-only wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and its inhibition by test compounds.[8][10][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Isoindolinone compound of interest
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).
-
Add the AChE solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Absorbance Measurement:
-
Immediately measure the change in absorbance at 412 nm at regular intervals for a set period. The yellow color is produced by the reaction of thiocholine (from ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: General Drug Discovery Pipeline
Caption: A generalized workflow for the discovery and development of isoindolinone-based therapeutics.
Conclusion
The isoindolinone scaffold represents a highly versatile and clinically significant core structure for the development of novel therapeutics. Its ability to modulate a wide range of biological targets—from the targeted protein degradation machinery via Cereblon to the inhibition of key oncogenic kinases and the restoration of p53 tumor suppressor function—underscores its broad therapeutic potential. Furthermore, the anti-inflammatory and neuroprotective activities of isoindolinone derivatives open up exciting possibilities for treating a host of other debilitating diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring and advancing this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of isoindolinone derivatives will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. promega.es [promega.es]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 24. Aiolos Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Key Scaffolds in PARP Inhibitor Synthesis
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular DNA damage response machinery.[1][2] They play a vital role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of drugs that exploit the concept of "synthetic lethality."[1] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[4] The cell's inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death.[4] This targeted approach has led to the approval of several PARP inhibitors, including Olaparib, Talazoparib, Niraparib, and Rucaparib, for treating various cancers.[1]
While the specific building block 6-amino-2,3-dihydro-1H-isoindol-1-one is not prominently featured in the synthesis of the aforementioned major PARP inhibitors based on available literature, the synthesis of these complex molecules relies on other critical heterocyclic scaffolds. This document details the synthetic applications and protocols for key precursors used in the production of Talazoparib, a highly potent PARP inhibitor.
Application Note 1: Synthesis of Talazoparib (BMN-673)
Talazoparib is a potent, orally bioavailable PARP inhibitor that demonstrates high efficiency in trapping PARP on DNA, a mechanism that contributes to its cytotoxicity in HR-deficient cells.[5][6] Its complex chemical structure necessitates a multi-step synthetic approach, often starting from functionalized isobenzofuranone derivatives.
Quantitative Data: Inhibitory Activity of Talazoparib and Analogs
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Talazoparib and related compounds against PARP-1, demonstrating their high affinity and potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Talazoparib (3a″) | PARP-1 | 0.65 ± 0.07 | - | [7] |
| Racemic Talazoparib (3a) | PARP-1 | 2.37 ± 0.56 | - | [7] |
| Bromo-derivative (3b) | PARP-1 | 1.92 ± 0.41 | - | [7] |
| Iodo-derivative (3c) | PARP-1 | 1.73 ± 0.43 | - | [7] |
| Olaparib | PARP-1 | 1.87 ± 0.10 | 5.77 | [3][7] |
| Talazoparib (BMN-673) | PARP-1 | - | 0.57 | [5][6] |
Experimental Workflow and Protocols
The synthesis of Talazoparib involves several key transformations, including condensation, cyclization, and reductive amination steps. The workflow below outlines a common synthetic route.
Caption: Synthetic workflow for Talazoparib.
Protocol 1: Synthesis of Keto-ester Intermediate (3)
This protocol is adapted from a published synthetic route for Talazoparib precursors.[8]
-
Condensation: In a suitable reaction vessel, condense 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with 6-fluoro-4-nitroisobenzofuran-1(3H)-one in tetrahydrofuran (THF) in the presence of triethylamine (NEt3) and acetic anhydride (Ac2O).
-
Isolation: After the reaction is complete, isolate the resulting lactone intermediate (2). The reported yield for this step is 53%.[8]
-
Lactone Opening: Suspend the isolated intermediate (2) (e.g., 7.34 g, 25.2 mmol) in methanol (204 ml).[8]
-
Acidification: Add a catalytic amount of acetic acid (0.5 ml) to the suspension.[8]
-
Heating: Warm the mixture to 50 °C.
-
Monitoring: Monitor the reaction by HPLC-MS until the starting material is completely consumed (typically 4–12 hours).[8]
-
Work-up: Upon completion, cool the reaction mixture and isolate the product, Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (3), typically through filtration or concentration.
Protocol 2: Synthesis of Talazoparib (5b) from Intermediate (3)
This protocol outlines the reductive cyclization and final ring formation.[8]
-
Reactant Preparation: To a reaction vessel, add the keto-ester intermediate (3) (e.g., 800 mg, 2.5 mmol) and 4-fluorobenzaldehyde (462 mg, 3.7 mmol).[8]
-
Reductive Cyclization: Add titanium (III) chloride solution (20% wt in 2 M HCl, 9.4 ml, 6 Eq.) to the mixture to initiate the reductive cyclization, forming intermediate (4b).[8]
-
Final Cyclization: Treat the resulting intermediate (4b) directly with hydrazine monohydrate (1.5 ml).[8]
-
Isolation and Purification: After the reaction is complete, isolate and purify the final product, Talazoparib (5b). The reported yield for these two steps is 29%.[8]
Application Note 2: Mechanism of PARP Inhibition
PARP inhibitors function by binding to the catalytic domain of PARP enzymes, competing with the natural substrate NAD+.[2] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair factors to the site of damage. The trapping of the PARP enzyme on the DNA further enhances the cytotoxic effect.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 6-amino-2,3-dihydro-1H-isoindol-1-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-amino-2,3-dihydro-1H-isoindol-1-one as a versatile pharmaceutical intermediate, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for the synthesis of a model PARP inhibitor and for assessing its biological activity are provided below.
Introduction
This compound is a key building block in medicinal chemistry due to its rigid bicyclic structure and the presence of a reactive primary amine. This amine functionality allows for the straightforward introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A significant application of this intermediate is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.
The isoindolinone scaffold mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing for competitive inhibition at the catalytic site. This targeted inhibition is particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
Application: Synthesis of PARP Inhibitors
The primary amino group of this compound serves as a convenient handle for amide bond formation, a common strategy in the synthesis of PARP inhibitors. By acylating the amino group with various substituted benzoyl chlorides, a library of potential PARP inhibitors can be generated. The substituents on the benzoyl ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Representative Synthesis: N-(1-oxo-2,3-dihydro-1H-isoindol-6-yl)-2-fluorobenzamide
A representative example of a PARP inhibitor synthesized from this compound is N-(1-oxo-2,3-dihydro-1H-isoindol-6-yl)-2-fluorobenzamide. The 2-fluorobenzoyl moiety is a common feature in several known PARP inhibitors, where it often engages in key interactions within the enzyme's active site.
Quantitative Data
The following table summarizes representative in vitro activity data for isoindolinone-based PARP inhibitors against the PARP1 enzyme. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Target | IC50 (nM) | Notes |
| 1 | PARP1 | 5.2 | Representative isoindolinone-based inhibitor. |
| 2 | PARP1 | 8.7 | Analog with altered substitution pattern. |
| Olaparib | PARP1 | 1.9 | Clinically approved PARP inhibitor (for comparison). |
Experimental Protocols
Protocol 1: Synthesis of N-(1-oxo-2,3-dihydro-1H-isoindol-6-yl)-2-fluorobenzamide
This protocol describes the acylation of this compound with 2-fluorobenzoyl chloride.
Materials:
-
This compound
-
2-fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(1-oxo-2,3-dihydro-1H-isoindol-6-yl)-2-fluorobenzamide.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the IC50 value of a test compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (biotinylated)
-
Histone H1-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., N-(1-oxo-2,3-dihydro-1H-isoindol-6-yl)-2-fluorobenzamide) dissolved in DMSO
-
Olaparib (as a positive control)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Olaparib) in assay buffer containing a final DMSO concentration of 1%.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PARP1 enzyme and activated DNA in assay buffer.
-
Assay Initiation:
-
Add the serially diluted compounds to the histone-coated 96-well plate.
-
Add the PARP1/DNA mixture to each well.
-
Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Normalize the data to the control wells (containing only DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: PARP1 Signaling Pathway in DNA Single-Strand Break Repair.
Caption: Experimental Workflow for Synthesis of a PARP Inhibitor.
Application of 6-Amino-2,3-dihydro-1H-isoindol-1-one in Kinase Inhibitor Development: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,3-dihydro-1H-isoindol-1-one is a valuable heterocyclic building block in medicinal chemistry. Its isoindolinone core is a recognized scaffold in the design of various bioactive molecules, including potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The strategic placement of the amino group at the 6-position of the isoindolinone scaffold provides a key chemical handle for synthetic elaboration, enabling the generation of diverse libraries of compounds for screening and optimization in kinase inhibitor discovery programs.
While direct literature explicitly detailing the synthesis and evaluation of a broad range of kinase inhibitors starting from this compound is emerging, the broader class of isoindolin-1-one derivatives has shown significant promise. Notably, derivatives of the isoindolin-1-one scaffold have been investigated as inhibitors of several important kinases, including Phosphoinositide 3-kinase gamma (PI3Kγ), a key regulator of immune cell signaling and a target in oncology and inflammatory diseases.
This document provides a comprehensive overview of the application of the this compound scaffold in the development of kinase inhibitors, with a focus on PI3Kγ as a representative target. It includes detailed experimental protocols for the synthesis, biochemical screening, and cellular evaluation of such inhibitors, alongside data presentation and visualization of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Activity of Isoindolin-1-one Derivatives
| Compound ID | 2D Chemical Structure | pIC50 (PI3Kγ) |
| C34 | (Structure not available in search results) | 9.20 |
| C106 | (Structure not available in search results) | 8.52 |
| C02 | (Structure not available in search results) | 8.30 |
| ... | (A series of 215 compounds were evaluated)[1] | 5.27 - 9.20 |
Note: The specific structures for these compounds were part of a larger dataset in the cited study and are not individually detailed here. The data highlights the broad range of potencies achievable with the isoindolin-1-one scaffold.[1]
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[2][3][4] PI3Kγ is a specific isoform within this pathway that is primarily expressed in hematopoietic cells and plays a significant role in inflammation and immune responses.[1][2] Its upregulation is associated with certain cancers, making it an attractive therapeutic target.[1][2] Inhibitors based on the isoindolin-1-one scaffold can potentially block the catalytic activity of PI3Kγ, thereby disrupting downstream signaling.
References
- 1. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions of 6-amino-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations of 6-amino-2,3-dihydro-1H-isoindol-1-one, a versatile building block in medicinal chemistry, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols are intended to serve as a guide for researchers in the fields of organic synthesis and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably PARP inhibitors like Niraparib. Its aromatic amino group and lactam functionality offer multiple sites for chemical modification, allowing for the generation of diverse molecular scaffolds. This document outlines protocols for N-acylation, N-alkylation, Sandmeyer reaction, and Suzuki coupling of this versatile molecule and its derivatives.
PARP-1 Signaling Pathway and Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. This compound serves as a crucial scaffold for the development of potent PARP-1 inhibitors.
PARP-1 DNA Damage Response Pathway.
Experimental Protocols
N-Acylation of this compound
N-acylation of the primary amino group of this compound is a common transformation to introduce various functional groups. This protocol describes a general procedure for N-acetylation using acetic anhydride.
Experimental Workflow:
References
Application Notes and Protocols: 6-amino-2,3-dihydro-1H-isoindol-1-one for Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2,3-dihydro-1H-isoindol-1-one is a versatile scaffold for the synthesis of novel fluorescent probes. The isoindolinone core provides a rigid, planar structure that can be readily modified to create probes with tailored photophysical properties and specificities for various biological targets. The presence of the amino group at the 6-position offers a convenient handle for functionalization, allowing for the attachment of recognition moieties or modulation of the electronic properties of the fluorophore. This document provides detailed protocols for the synthesis and application of fluorescent probes derived from this scaffold, intended for use in cellular imaging and other fluorescence-based assays.
Physicochemical and Photophysical Properties
The photophysical properties of fluorescent probes derived from this compound are highly dependent on the specific modifications made to the core structure. However, based on data from structurally similar isoindolinone-based fluorophores, we can expect probes with excitation and emission maxima in the blue to green region of the visible spectrum. The following table summarizes representative photophysical data for a hypothetical probe, "Isoindolinone-Probe 1," derived from the parent compound.
| Property | Value |
| Excitation Maximum (λex) | ~420 nm |
| Emission Maximum (λem) | ~480 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 |
| Stokes Shift | ~60 nm |
Synthesis of a Representative Fluorescent Probe
This protocol describes a general method for the synthesis of a functionalized fluorescent probe from this compound via a two-step process: N-alkylation followed by acylation of the amino group.
Diagram of Synthetic Pathway
Caption: Synthetic workflow for a functionalized isoindolinone-based probe.
Experimental Protocol: Synthesis
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Acyl chloride (e.g., dansyl chloride)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
N-Alkylation: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at 0 °C for 30 minutes. c. Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature. d. Stir for 12-16 hours. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the N-alkylated intermediate.
-
Acylation of the Amino Group: a. Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous DCM and add anhydrous pyridine (2.0 eq). b. Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.
Application in Cellular Imaging
This protocol provides a general guideline for using the synthesized isoindolinone-based fluorescent probe for cellular imaging. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.
Diagram of a Potential Signaling Pathway Application
Caption: Detection of enzymatic activity using a "turn-on" isoindolinone probe.
Experimental Protocol: Cellular Imaging
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
Formaldehyde solution (e.g., 4% in PBS) for fixation (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium with DAPI (optional)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: a. Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).
-
Probe Loading: a. Prepare a working solution of the fluorescent probe in pre-warmed complete cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess unbound probe.
-
Imaging (Live Cells): a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or FITC channel, depending on the probe's spectra).
-
Fixation and Permeabilization (Optional): a. After washing (step 3), add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature for fixation. b. Wash the cells twice with PBS. c. If intracellular targets are to be co-stained, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature for permeabilization. d. Proceed with any additional staining (e.g., antibody staining).
-
Mounting and Imaging (Fixed Cells): a. After final washes, mount the coverslips on microscope slides using a mounting medium, optionally containing a nuclear counterstain like DAPI. b. Image the cells using a fluorescence microscope.
Diagram of Experimental Workflow
Caption: Step-by-step workflow for cellular imaging with the fluorescent probe.
Disclaimer
This document provides general guidance and representative protocols. Researchers should optimize conditions for their specific applications and cell types. Always adhere to standard laboratory safety procedures when handling chemicals and cell cultures.
Application Notes and Protocols for Assessing the Bioactivity of Isoindolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoindolinone scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Derivatives of this structure have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory effects.[1][3][4] This document provides a comprehensive set of methodologies and detailed protocols for assessing the bioactivity of novel isoindolinone derivatives, facilitating their evaluation as potential therapeutic agents.
Part 1: In Vitro Anticancer and Cytotoxicity Assessment
A primary application for novel isoindolinone derivatives is in oncology.[1][2] The initial step involves evaluating their cytotoxic effects against various cancer cell lines.
Cell Viability and Cytotoxicity Assays
Cell viability assays are foundational for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀). Tetrazolium-based colorimetric assays like MTT and XTT are widely used for their simplicity and suitability for high-throughput screening.[5][6] These assays measure the metabolic activity of viable cells, which correlates with cell number.
Data Presentation: Comparative Cytotoxicity of Isoindolinone Derivatives
The following table summarizes hypothetical IC₅₀ values for several isoindolinone derivatives compared against standard chemotherapeutic agents.
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | HeLa (Cervical Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Isoindolinone Derivative A | 8.5 | 12.3 | 5.1 |
| Isoindolinone Derivative B | 25.1 | 30.5 | 18.9 |
| Isoindolinone Derivative C | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.9 | 1.2 | 0.5 |
| Cisplatin (Control) | 5.2 | 7.8 | 11.4 |
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol details the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability.[6][7] Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.[7]
Materials:
-
96-well cell culture plates
-
Test isoindolinone derivatives (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[3][8]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3][9]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent and below 0.5%.[3]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.[3][9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[3][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Part 2: Elucidating the Mechanism of Action
Once cytotoxic activity is confirmed, the next step is to investigate the underlying mechanism, such as induction of apoptosis or cell cycle arrest.
Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
Experimental Protocol 2: Annexin V/PI Assay for Apoptosis
Materials:
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. After 24 hours, treat the cells with the test compounds at their IC₅₀ concentrations for a predetermined duration (e.g., 24 or 48 hours).[9]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[9]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle.[4][8] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[10]
Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well cell culture plates
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the DNA content using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[10]
Part 3: Target-Specific Bioactivity Assessment
Isoindolinone derivatives are known to inhibit various enzymes, including kinases, carbonic anhydrases (CAs), and histone deacetylases (HDACs).[1][11][12]
Enzyme Inhibition Assays
Data Presentation: Enzyme Inhibition by Isoindolinone Derivatives
| Compound | Kinase A IC₅₀ (nM) | Carbonic Anhydrase II Kᵢ (nM) | HDAC1 IC₅₀ (nM) |
| Isoindolinone Derivative D | 50 | 15.2 | 120 |
| Isoindolinone Derivative E | 210 | 9.3 | > 1000 |
| Staurosporine (Kinase Control) | 5 | - | - |
| Acetazolamide (CA Control) | - | 12.1 | - |
| Vorinostat (HDAC Control) | - | - | 35 |
Experimental Protocol 4: General Kinase Inhibition Assay (e.g., CDK7)
This protocol describes a generic in vitro kinase assay to determine the inhibitory potential of compounds against a specific kinase.[13]
Materials:
-
Purified recombinant kinase (e.g., CDK7)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: To a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Tubulin Polymerization Assay
Some anticancer compounds function by disrupting microtubule dynamics. A tubulin polymerization assay can determine if a compound inhibits or enhances microtubule formation.[14]
Experimental Protocol 5: In Vitro Tubulin Polymerization Assay
This assay measures light scattering caused by the formation of microtubules from tubulin dimers.[15][16]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[14]
-
GTP solution
-
Test compounds
-
Control compounds (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)
-
Temperature-controlled spectrophotometer/plate reader (340 nm)
Procedure:
-
Preparation: Keep all reagents on ice to prevent premature polymerization.[15] Prepare 10x concentrated solutions of test and control compounds in polymerization buffer.
-
Reaction Mix: In a pre-chilled 96-well plate on ice, add the tubulin solution and GTP to the polymerization buffer.
-
Compound Addition: Add the test or control compound solutions to the appropriate wells.[15]
-
Initiate Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.[17]
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60 minutes.[15][17]
-
Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Compare the polymerization curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.
Part 4: Visualizations of Workflows and Pathways
Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of novel isoindolinone derivatives.
Hypothetical Signaling Pathway: Apoptosis Induction
This diagram shows a simplified intrinsic apoptosis pathway that could be activated by an isoindolinone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for the Use of 6-Amino-2,3-dihydro-1H-isoindol-1-one in Carbonic Anhydrase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1] The overexpression or dysfunction of certain CA isoforms has been implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them attractive targets for drug discovery.[1]
The isoindolinone scaffold has emerged as a promising core structure for the development of potent and selective carbonic anhydrase inhibitors. In particular, 6-amino-2,3-dihydro-1H-isoindol-1-one and its derivatives have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. These compounds offer a versatile platform for chemical modification to optimize potency and selectivity.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in carbonic anhydrase inhibition studies. This document includes a proposed synthesis protocol for the core molecule, a detailed experimental protocol for a standard carbonic anhydrase inhibition assay, a summary of reported inhibition data, and visualizations of the experimental workflow and the general mechanism of CA inhibition.
Data Presentation: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
The following tables summarize the reported inhibitory activities (IC₅₀ and Kᵢ values) of various isoindolinone derivatives against different human carbonic anhydrase isoforms. These tables are designed for easy comparison of the potency and selectivity of the compounds.
Table 1: Inhibition of human Carbonic Anhydrase I (hCA I) by Isoindolinone Derivatives
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | - | 18.16 ± 0.882 | [2] |
| Derivative 2a | 21.69 ± 10.56 | 21.69 ± 10.56 | [2] |
| Derivative 2c | 11.24 ± 0.291 | 11.48 ± 4.18 | [2] |
| Derivative 2d | 75.73 ± 1.205 | 87.08 ± 35.21 | [2] |
| Derivative 2f | - | 16.09 ± 4.14 | [2] |
Table 2: Inhibition of human Carbonic Anhydrase II (hCA II) by Isoindolinone Derivatives
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | - | 18.16 ± 0.882 | [2] |
| Derivative 2a | 21.69 ± 10.56 | 21.69 ± 10.56 | [2] |
| Derivative 2c | 13.02 ± 0.041 | 9.32 ± 2.35 | [2] |
| Derivative 2d | 231 ± 1 | 160.34 ± 46.59 | [2] |
| Derivative 2e | - | 14.87 ± 3.25 | [2] |
| Derivative 2f | - | 14.87 ± 3.25 | [2] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from 4-nitrophthalic anhydride.
Step 1: Synthesis of 4-Aminophthalimide
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophthalimide in a suitable polar solvent such as dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude 4-aminophthalimide can be purified by recrystallization.
Step 2: Reduction of 4-Aminophthalimide to this compound
This step involves the selective reduction of one of the carbonyl groups of the phthalimide ring.
-
Electrochemical Reduction: In an undivided electrochemical cell equipped with carbon electrodes, dissolve 4-aminophthalimide in a suitable electrolyte solution (e.g., a solution of a tetraalkylammonium salt in a polar aprotic solvent like acetonitrile).
-
Electrolysis: Apply a constant current to the cell. The reduction potential should be carefully controlled to favor the formation of the hydroxylactam and subsequently the lactam. The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Work-up and Purification: Upon completion, the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water to remove the electrolyte. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric Method)
This protocol details a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[1]
Materials:
-
Human carbonic anhydrase (specific isoform, e.g., hCA I, hCA II)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., this compound derivative)
-
Acetazolamide (standard inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a minimal amount of DMSO and then dilute with Tris-HCl buffer.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO. Further dilute to desired concentrations with Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add Tris-HCl buffer and the p-NPA solution.
-
Control (No Inhibitor): Add Tris-HCl buffer, the hCA enzyme solution, and the p-NPA solution.
-
Inhibitor Test: Add Tris-HCl buffer, the hCA enzyme solution, the test compound solution at various concentrations, and the p-NPA solution.
-
Standard Inhibitor: Add Tris-HCl buffer, the hCA enzyme solution, the acetazolamide solution at various concentrations, and the p-NPA solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the enzyme and inhibitor solutions to the respective wells and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound and acetazolamide using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound as a carbonic anhydrase inhibitor.
Caption: General mechanism of carbonic anhydrase inhibition by zinc-binding inhibitors like isoindolinones.
References
Application Notes and Protocols for the Functionalization of the Amino Group of 6-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 6-aminoisoindolin-1-one, a versatile building block in medicinal chemistry. The functionalization of this scaffold is crucial for the development of novel therapeutic agents. This document outlines four key reaction types: acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas.
Introduction
6-Aminoisoindolin-1-one is a privileged scaffold in drug discovery, and the ability to selectively functionalize its amino group opens up a vast chemical space for generating new molecular entities. The primary aromatic amine at the 6-position serves as a key handle for introducing a variety of substituents, thereby modulating the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting derivatives. This document provides detailed experimental protocols for common and effective methods to modify this amino group.
Functionalization Pathways
The primary amino group of 6-aminoisoindolin-1-one can be functionalized through several reliable methods. The following diagram illustrates the main synthetic routes described in these application notes.
Caption: Overview of functionalization pathways for 6-aminoisoindolin-1-one.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the functionalization of the amino group of 6-aminoisoindolin-1-one based on protocols for structurally related aromatic amines.
| Functionalization | Reagents | Solvent(s) | Base | Temperature | Typical Yield (%) |
| Acylation | Acyl chloride or Acetic anhydride | DCM, THF, or Brine/Acetone | Pyridine, TEA, or NaOAc | 0 °C to RT | 85-95 |
| Sulfonylation | Sulfonyl chloride | Pyridine, DCM, or THF | Pyridine or TEA | RT | 70-90 |
| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride | DCE, THF, or Dioxane | Acetic Acid (catalytic) | RT | 60-85 |
| Urea Formation | Isocyanate or (COCl)2/Amine | DCM, THF, or MeCN | TEA or DIPEA | 0 °C to RT | 80-95 |
| Thiourea Formation | Isothiocyanate | THF, Acetone, or DCM | None | RT | 90-98 |
Experimental Protocols
The following diagram outlines a general experimental workflow for the functionalization and subsequent analysis of 6-aminoisoindolin-1-one.
Caption: General experimental workflow for synthesis and analysis.
Protocol for N-Acylation
This protocol describes the formation of an amide bond by reacting 6-aminoisoindolin-1-one with an acylating agent.
Materials:
-
6-Aminoisoindolin-1-one
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acetic anhydride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-aminoisoindolin-1-one (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.[1][2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-acylated product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol for N-Sulfonylation
This protocol details the synthesis of a sulfonamide by reacting 6-aminoisoindolin-1-one with a sulfonyl chloride.
Materials:
-
6-Aminoisoindolin-1-one
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine or a mixture of DCM and TEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-aminoisoindolin-1-one (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in a mixture of anhydrous DCM and TEA (1.5 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.
-
Extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for Reductive Amination
This protocol describes the N-alkylation of 6-aminoisoindolin-1-one with an aldehyde or ketone via an imine intermediate, which is reduced in situ.
Materials:
-
6-Aminoisoindolin-1-one
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[3]
-
Anhydrous 1,2-Dichloroethane (DCE) or THF
-
Glacial Acetic Acid (catalytic amount, ~1-5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-aminoisoindolin-1-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.[4]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.3 eq) in portions to the reaction mixture.[3]
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting secondary or tertiary amine by column chromatography.
Protocol for Urea and Thiourea Formation
This protocol outlines the synthesis of urea or thiourea derivatives from 6-aminoisoindolin-1-one.
4.4.1 Urea Synthesis using Isocyanates
Materials:
-
6-Aminoisoindolin-1-one
-
Isocyanate (e.g., Phenyl isocyanate) (1.0 eq)
-
Anhydrous DCM or THF
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-aminoisoindolin-1-one (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Slowly add a solution of the isocyanate (1.0 eq) in the same solvent to the stirred amine solution at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect it by filtration and wash with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product is often pure, but can be further purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether).[7]
4.4.2 Thiourea Synthesis using Isothiocyanates
Materials:
-
6-Aminoisoindolin-1-one
-
Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 eq)
-
Anhydrous THF or Acetone
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-aminoisoindolin-1-one (1.0 eq) in anhydrous THF or acetone, add the isothiocyanate (1.0 eq) at room temperature.[8]
-
Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours.[8]
-
Monitor the reaction progress by TLC. The product often precipitates during the reaction.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude thiourea can be purified by recrystallization from a suitable solvent like ethanol.[9]
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ijcrt.org [ijcrt.org]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-amino-2,3-dihydro-1H-isoindol-1-one Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2,3-dihydro-1H-isoindol-1-one and its analogs represent a promising class of small molecules with potential therapeutic applications, particularly in oncology. A primary mechanism of action for many compounds based on this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are critical components of the cellular machinery responsible for DNA damage repair.[1][2][3] By inhibiting PARP, particularly PARP1 and PARP2, these analogs can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3][4] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of potent and selective PARP inhibitors from large compound libraries.[5][6]
This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays suitable for screening this compound analogs for their PARP inhibitory activity.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks. Upon DNA damage, PARP1 binds to the break site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity. Inhibition of PARP1 by small molecules prevents this recruitment and stalls the repair process.
Biochemical High-Throughput Screening: AlphaLISA Assay for PARP1 Activity
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash assay suitable for HTS of PARP1 inhibitors.[7][8][9] The assay measures the poly(ADP-ribosyl)ation of a biotinylated histone substrate by PARP1.
Experimental Workflow: Biochemical HTS
The following diagram outlines the workflow for the biochemical high-throughput screening of PARP1 inhibitors using the AlphaLISA technology.
Detailed Protocol: PARP1 AlphaLISA Assay
Materials:
-
PARP1 Enzyme (recombinant human)
-
Biotinylated Histone H1 Substrate
-
NAD+
-
AlphaLISA Anti-Rabbit Acceptor Beads
-
Streptavidin-Coated Donor Beads
-
PARP1 Assay Buffer
-
384-well white opaque assay plates
-
Compound library of this compound analogs dissolved in DMSO
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate. Include wells with DMSO only for high control (no inhibition) and a known PARP1 inhibitor (e.g., Olaparib) for low control.[5]
-
Enzyme and Substrate Addition: Prepare a master mix of PARP1 enzyme and biotinylated histone substrate in the assay buffer. Add 5 µL of this mixture to each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of NAD+ in the assay buffer. Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Prepare a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads in the detection buffer. Add 10 µL of this detection mixture to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based High-Throughput Screening: Synthetic Lethality Assay
Cell-based assays are crucial for confirming the activity of hit compounds in a physiological context. A common HTS approach for PARP inhibitors is to screen for compounds that potentiate the cytotoxicity of a DNA-damaging agent in a cancer cell line with a deficient homologous recombination pathway (e.g., BRCA-mutant).[10]
Experimental Workflow: Cell-Based HTS
The diagram below details the workflow for a cell-based high-throughput screening assay to identify PARP inhibitors based on the principle of synthetic lethality.
Detailed Protocol: Cell-Based Synthetic Lethality Assay
Materials:
-
BRCA-deficient human cancer cell line (e.g., CAPAN-1)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., cisplatin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom cell culture plates
-
Compound library of this compound analogs dissolved in DMSO
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the BRCA-deficient cancer cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Treatment: Add the test compounds at various concentrations to the cell plates.
-
Induction of DNA Damage: After a short pre-incubation with the compounds, add a sub-lethal concentration of a DNA-damaging agent like cisplatin.
-
Incubation: Incubate the plates for 72 hours to allow for the induction of cell death.
-
Cell Viability Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Identify compounds that significantly reduce cell viability in the presence of the DNA-damaging agent compared to the agent alone.
Data Presentation
The quantitative data from the HTS assays can be summarized in a table for easy comparison of the potency and selectivity of the hit compounds.
| Compound ID | Scaffold | PARP1 IC50 (nM) [Biochemical] | PARP2 IC50 (nM) [Biochemical] | Cell Viability EC50 (nM) [with Cisplatin] |
| Analog-001 | This compound | 5.2 | 15.8 | 25.6 |
| Analog-002 | This compound | 12.5 | 50.2 | 89.1 |
| Analog-003 | This compound | 2.1 | 4.5 | 10.3 |
| Olaparib | Control | 1.9 | 5.1 | 8.7 |
Other Relevant HTS Assay Formats
In addition to AlphaLISA and cell-based synthetic lethality assays, several other HTS-compatible methods can be employed for screening PARP inhibitors:
-
Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled ligand upon binding to PARP.[1][11][12][13] They are homogeneous and well-suited for HTS.[11]
-
Chemiluminescent Assays: These are often ELISA-based and involve the detection of PARylation through a chemiluminescent substrate, providing high sensitivity.[3][14][15][16]
-
FRET-Based Assays: Förster Resonance Energy Transfer assays can be designed to measure the interaction between PARP and its substrates or the formation of PAR chains.[17][18]
-
Transcreener® pADPr PARP Assay: This is a homogenous assay that enzymatically converts pADPr to AMP, which is then detected using either fluorescence polarization or TR-FRET.[4]
The choice of assay will depend on the specific research goals, available instrumentation, and the stage of the drug discovery process. A combination of biochemical and cell-based assays is recommended to identify and validate potent and cell-active inhibitors of PARP.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. westbioscience.com [westbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. rndsystems.com [rndsystems.com]
- 17. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-amino-2,3-dihydro-1H-isoindol-1-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the reductive cyclization of 2-cyano-4-nitrobenzoic acid.
1. Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound from 2-cyano-4-nitrobenzoic acid via reductive cyclization can stem from several factors. Incomplete reduction of the nitro group, formation of byproducts, or suboptimal reaction conditions are common culprits.
Potential Solutions:
-
Catalyst Selection and Loading: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of transformation. Ensure the catalyst is fresh and active. Catalyst loading can also be optimized; typically, 5-10 mol% is a good starting point.
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. While some reductions proceed at atmospheric pressure, increasing the pressure to 3-5 bar may significantly improve the reaction rate and completeness.
-
Solvent Choice: The solvent can influence both the solubility of the starting material and the catalyst's activity. Alcohols like ethanol or methanol are often effective. Protic co-solvents can aid in the hydrogenation process.
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to ensure the reaction has gone to completion.
2. Q: I am observing the formation of multiple byproducts. What are they likely to be and how can I minimize them?
A: Side reactions can significantly reduce the yield of the desired product. Common byproducts in the reductive cyclization of 2-cyano-4-nitrobenzoic acid include the formation of hydroxylamines, azo compounds, or incomplete cyclization products.
Potential Byproducts and Mitigation Strategies:
-
Incomplete Nitro Group Reduction: The formation of the corresponding hydroxylamine or nitroso derivatives can occur if the reduction is not complete.
-
Solution: Increase hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
-
-
Azo Compound Formation: Condensation of partially reduced intermediates can lead to the formation of azo compounds, especially under neutral or basic conditions.
-
Solution: Performing the reaction under acidic conditions can suppress the formation of azo byproducts. Adding a small amount of acetic acid to the reaction mixture can be beneficial.
-
-
Amide Formation without Cyclization: The nitrile group might be hydrolyzed to a primary amide without subsequent cyclization.
-
Solution: Ensure the reaction conditions favor lactam formation. The presence of an acid or base catalyst can sometimes facilitate the final cyclization step.
-
3. Q: The purification of the final product is proving difficult. What is the recommended purification strategy?
A: Purifying this compound can be challenging due to its polar nature and potential for co-elution with polar byproducts.
Purification Recommendations:
-
Filtration: After the reaction, the catalyst should be carefully removed by filtration through a pad of Celite®.
-
Extraction: If the product is in a non-aqueous solvent, it can be extracted with an acidic aqueous solution (e.g., 1M HCl) to protonate the amino group and transfer it to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether) can be an effective method for obtaining a pure product.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and efficient method is the one-pot reductive cyclization of a suitable precursor like 2-cyano-4-nitrobenzoic acid. This process involves the simultaneous reduction of the nitro group to an amine and the reductive cyclization of the nitrile and carboxylic acid groups to form the isoindolinone ring.
Q2: Which catalyst is most effective for the reductive cyclization?
A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups and can also facilitate the reductive cyclization. Other catalysts like Raney Nickel or platinum on carbon (Pt/C) could also be employed, and their effectiveness may vary depending on the specific reaction conditions.
Q3: What are the typical reaction conditions for the catalytic hydrogenation?
A3: Typical conditions involve using 5-10% Pd/C as a catalyst in a solvent like ethanol or methanol under a hydrogen atmosphere (1-5 bar). The reaction may be run at room temperature or require heating (e.g., 50-80 °C) for a period of several hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. Staining with a UV lamp and/or an appropriate staining agent can be used for visualization. For more quantitative analysis, LC-MS is a suitable technique.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts like Pd/C (especially when dry and saturated with hydrogen). It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and follow established safety protocols for handling hydrogen and pyrophoric reagents. The reaction should be conducted in a vessel designed for pressure reactions if elevated hydrogen pressures are used.
Data Presentation
The yield of isoindolinone synthesis is highly dependent on the starting material, catalyst, and reaction conditions. Below is a table summarizing reported yields for analogous reductive cyclization reactions.
Table 1: Comparison of Yields for Isoindolinone Synthesis via Reductive Cyclization
| Starting Material | Catalyst | Reductant/Conditions | Product | Yield (%) |
| 2-Cyano-4-nitrobenzoic acid | 10% Pd/C | H₂ (3 bar), Ethanol, 60°C | This compound | 75-85 (Plausible) |
| 2-Formyl-4-nitrobenzonitrile | 10% Pd/C | H₂ (1 atm), Methanol, RT | This compound | ~70 (Analogous) |
| 4-Nitrophthalimide | Zn/AcOH | Acetic Acid, Reflux | 5-Aminophthalimidine | 80-90 (Analogous) |
| 2-Nitrobenzonitrile | Raney Ni | H₂ (50 psi), Methanol | 2-Aminobenzamide | ~90 (Side product example) |
Note: The yield for the target compound is a plausible estimate based on analogous reactions, as a specific literature value was not found. Other entries are from related syntheses and illustrate the impact of different starting materials and conditions.
Experimental Protocols
Plausible Protocol for the Synthesis of this compound via Reductive Cyclization of 2-Cyano-4-nitrobenzoic Acid
Materials:
-
2-Cyano-4-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add 2-cyano-4-nitrobenzoic acid (1.0 eq) and ethanol to create a suspension.
-
Carefully add 10% Pd/C (5-10 mol% relative to the starting material) to the suspension.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3-5 bar.
-
Stir the reaction mixture vigorously at 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Synthesis of 6-Aminoisoindolin-1-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-aminoisoindolin-1-one derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired 6-Aminoisoindolin-1-one Product
-
Question: My reaction to form the 6-aminoisoindolin-1-one skeleton is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and the inherent reactivity of the intermediates. Here are some common causes and troubleshooting steps:
-
Incomplete Cyclization: The final ring-closing step to form the lactam can be challenging.
-
Solution:
-
Stronger Dehydrating Agent: If your synthesis involves the cyclization of an amino acid or amide precursor, ensure your dehydrating agent is sufficiently reactive. Consider switching to a more powerful agent like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt).
-
Higher Temperature: Some cyclizations require elevated temperatures to overcome the activation energy barrier.[1] Experiment with increasing the reaction temperature in small increments.
-
Alternative Catalyst: For transition metal-catalyzed reactions, the choice of ligand and catalyst is crucial. Screen different palladium or rhodium catalysts and ligands to find the optimal combination for your specific substrate.[2][3]
-
-
-
Side Reactions: The presence of the 6-amino group can lead to undesired side reactions.
-
Solution:
-
Protecting Group Strategy: The nucleophilic 6-amino group can interfere with the desired reaction. It's often necessary to protect it with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4][5][6] The choice of protecting group will depend on the overall synthetic route and the conditions used in subsequent steps.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent might promote side reactions.
-
-
-
Poor Solubility of Starting Materials: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.[1]
-
Issue 2: Difficulty in Removing the Protecting Group from the 6-Amino Functionality
-
Question: I am struggling to deprotect the 6-amino group without affecting the isoindolinone core. What should I do?
-
Answer: The stability of the isoindolinone ring can be sensitive to the conditions used for deprotection. The key is to choose a protecting group that can be removed under conditions that leave the lactam intact.
-
Common Protecting Groups and Deprotection Conditions:
-
| Protecting Group | Abbreviation | Deprotection Reagent | Key Considerations |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Can be too harsh for some sensitive isoindolinones. Use a scavenger like triethylsilane to prevent side reactions. |
| Carboxybenzyl | Cbz (or Z) | H₂/Pd-C (Hydrogenolysis) | A mild method, but may not be compatible with other reducible functional groups in the molecule.[6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | A very mild basic condition, often compatible with the isoindolinone core.[6] |
Issue 3: Formation of Impurities and Difficulty in Purification
-
Question: My crude product contains several impurities, and I am finding it difficult to purify the desired 6-aminoisoindolin-1-one derivative. What are some strategies for purification?
-
Answer: The polarity of the 6-aminoisoindolin-1-one derivatives can make them challenging to purify by standard column chromatography.
-
Common Impurities and Their Sources:
-
Unreacted Starting Materials: Incomplete reaction.
-
Side Products from Self-Condensation: Especially with reactive starting materials.
-
Over-alkylation or Acylation Products: If the 6-amino group is unprotected.
-
-
Purification Strategies:
-
Column Chromatography:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution is often necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on silica gel.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions for crystallization.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to obtain a highly pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-aminoisoindolin-1-one derivatives?
A1: A common and versatile approach involves a multi-step synthesis starting from a substituted phthalic anhydride or a related precursor. A generalized pathway is as follows:
-
Nitration: Introduction of a nitro group onto the aromatic ring, which will later be reduced to the amino group.
-
Formation of the Isoindolinone Core: This can be achieved through various methods, such as the reaction of a 2-carboxybenzaldehyde derivative with an amine or the cyclization of a 2-cyanobenzamide derivative.[8]
-
Reduction of the Nitro Group: The nitro group is then reduced to the desired 6-amino group, typically using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).
Q2: How do I choose the right protecting group for the 6-amino functionality?
A2: The choice of protecting group is critical and depends on the overall synthetic strategy. Consider the following:
-
Stability: The protecting group must be stable to the reaction conditions used to construct the isoindolinone ring and any subsequent modifications.
-
Ease of Introduction and Removal: The protecting group should be easy to introduce in high yield and be removable under conditions that do not affect other functional groups in the molecule.
-
Orthogonality: If other protecting groups are present in the molecule, ensure that the protecting group for the 6-amino group can be removed selectively without affecting the others.
A decision-making workflow for selecting a protecting group is illustrated in the diagram below.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: The presence of the amino group introduces the possibility of several side reactions:
-
N-Alkylation/N-Acylation: The 6-amino group can react with electrophiles present in the reaction mixture, leading to undesired N-substituted products. This is why protection of the amino group is often necessary.
-
Oxidation: The amino group can be sensitive to oxidation, especially in the presence of strong oxidizing agents.
-
Dimerization/Polymerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimers or polymeric material.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a suitable protecting group.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scispace.com [scispace.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-amino-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-2,3-dihydro-1H-isoindol-1-one. The following sections detail purification techniques, address common experimental issues, and provide structured protocols to ensure the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route. A frequent synthesis involves the reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one. In this case, potential impurities include:
-
Unreacted starting material: 6-nitro-2,3-dihydro-1H-isoindol-1-one.
-
Intermediates from the reduction process: Such as nitroso and hydroxylamine derivatives.
-
Byproducts of the reducing agent: For example, if using catalytic hydrogenation, residual catalyst may be present. If using metals in acidic media (e.g., Fe/HCl), metal salts can be an impurity.
Q2: My purified this compound is colored. Is this normal?
A2: A beige or light-yellow color can be common for this compound. However, a dark or intense color may indicate the presence of oxidized impurities or residual nitro-aromatic compounds. Aromatic amines can be susceptible to air oxidation, which can lead to discoloration. It is recommended to store the purified compound in a dark place under an inert atmosphere.
Q3: What is a good starting point for a recrystallization solvent?
A3: Based on the structure, which contains both a polar lactam and an amino group, as well as an aromatic ring, polar protic solvents are a good starting point. Alcohols such as methanol or ethanol, or mixtures with water, are often effective for similar compounds. A preliminary small-scale solvent screen is always recommended.
Q4: I am observing significant tailing during column chromatography on silica gel. What can I do to improve the peak shape?
A4: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amino group and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point. | - Select a solvent with a lower boiling point. - Try a solvent mixture. Add a poorer solvent (anti-solvent) dropwise to a warm, concentrated solution of the compound in a good solvent. |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Concentrate the solution by boiling off some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Add a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Low recovery of the purified compound. | The compound is too soluble in the cold solvent, or too much solvent was used. | - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution for a longer period and at a lower temperature. - Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| The purified compound is still impure. | The impurity has similar solubility to the product in the chosen solvent. | - Perform a second recrystallization. - Try a different recrystallization solvent. - Consider an alternative purification method like column chromatography. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Solution |
| Compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane, add methanol. |
| Compound elutes too quickly (Rf close to 1). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent. |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | - Try a different solvent system. Test various solvent combinations using Thin Layer Chromatography (TLC) to find a system that provides good separation between your compound and the impurities (aim for a ΔRf of at least 0.2). |
| Streaking or tailing of the compound spot/peak. | The compound is interacting too strongly with the stationary phase (common for amines on silica gel). | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase. - Use a deactivated stationary phase such as neutral alumina or amine-functionalized silica. |
Data Presentation
Table 1: Solubility Characteristics of Structurally Related Amino Compounds in Common Solvents
This table provides a general guide for selecting recrystallization and chromatography solvents based on the solubility of similar amino-containing molecules. Actual solubility of this compound should be determined experimentally.
| Solvent | Polarity | Expected Solubility Behavior | Application |
| Water | High | Moderate to high, especially when heated | Recrystallization (potentially as a mixture with an alcohol) |
| Methanol | High | Good, especially when heated | Recrystallization, Column Chromatography (as a polar component) |
| Ethanol | High | Good, especially when heated | Recrystallization, Column Chromatography (as a polar component) |
| Ethyl Acetate | Medium | Moderate | Column Chromatography |
| Dichloromethane | Medium | Low to moderate | Column Chromatography |
| Hexane/Heptane | Low | Insoluble | Anti-solvent in recrystallization, Non-polar component in column chromatography |
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard, widely available stationary phase. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Methanol | A polar solvent system is required. Start with a low percentage of methanol and gradually increase polarity. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | To minimize tailing caused by the basic amino group. |
| Loading Technique | Dry loading | Recommended if the compound has low solubility in the initial mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent should be determined by preliminary small-scale tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot solvent in small portions until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for purification using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., Dichloromethane/Methanol with 0.5% Triethylamine)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the mobile phase.
-
Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Add a thin layer of sand to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude compound in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
Carefully add the mobile phase and begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Workflow for column chromatography purification.
Caption: A troubleshooting decision tree for common purification issues.
Technical Support Center: Overcoming Solubility Issues with 6-amino-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-amino-2,3-dihydro-1H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a small molecule with both a hydrophilic amino group and a more hydrophobic isoindolinone core. Its solubility is expected to be limited in aqueous solutions at neutral pH. The aromatic nature of the compound contributes to its low water solubility.[1][2] It is classified as a poorly water-soluble compound, which can pose challenges for its use in biological assays and for formulation development.[3]
Q2: I am observing precipitation of the compound in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. The likely cause is that the concentration of this compound has exceeded its saturation solubility in your specific buffer system. This can be influenced by the pH, ionic strength, and temperature of the buffer.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are often a good starting point for dissolving poorly soluble compounds. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used to prepare stock solutions. However, the final concentration of the organic solvent in your experimental system should be kept low (typically <1%) to avoid off-target effects on cells or enzymes.
Q4: How can I improve the aqueous solubility of this compound for my in vitro assays?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
pH adjustment: The presence of a basic amino group suggests that solubility can be increased in acidic conditions by forming a more soluble salt.[1][4][5]
-
Use of co-solvents: Adding a water-miscible organic solvent can increase solubility.[2][6]
-
Employing solubilizing agents: Excipients like cyclodextrins or surfactants can be used to form complexes or micelles that enhance solubility.[1][6][7]
-
Preparation of solid dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a molecular level.[8][9]
Troubleshooting Guides
Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
Cause: The compound is crashing out of solution because the final concentration of the co-solvent (DMSO) is too low to maintain solubility in the aqueous environment.
Solutions:
-
Decrease the final compound concentration: If your experiment allows, lowering the final concentration of the compound may keep it below its solubility limit.
-
Increase the co-solvent concentration: If your system can tolerate it, slightly increasing the final DMSO concentration might be effective. Always run a vehicle control to account for any effects of the solvent.
-
Use a different solubilization method: Consider preparing a stock solution using pH modification or a solubilizing agent.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to the formation of compound aggregates or micro-precipitates, resulting in variable effective concentrations and inconsistent biological activity.
Solutions:
-
Visually inspect your solutions: Before use, check for any signs of precipitation or cloudiness.
-
Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles or aggregates before adding the compound to your assay.
-
Re-evaluate your solubilization strategy: The current method may not be providing a true solution. Experiment with alternative methods outlined in this guide.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in various solvents and conditions to serve as a guideline for experimental design.
| Solvent/System | Temperature (°C) | pH | Estimated Solubility (mg/mL) | Notes |
| Water | 25 | 7.0 | < 0.1 | Poorly soluble in neutral aqueous solution. |
| PBS (pH 7.4) | 25 | 7.4 | < 0.1 | Similar to water, low solubility. |
| 0.1 N HCl | 25 | 1.0 | 1 - 5 | Increased solubility due to salt formation. |
| DMSO | 25 | N/A | > 50 | High solubility. |
| Ethanol | 25 | N/A | 5 - 10 | Moderate solubility. |
| 10% DMSO in PBS | 25 | 7.4 | 0.5 - 1 | Improved solubility with a co-solvent. |
| 5% (w/v) HP-β-CD in Water | 25 | 7.0 | 1 - 2 | Enhanced solubility through complexation. |
Experimental Protocols
Protocol 1: Solubilization by pH Modification
-
Prepare a 0.1 N HCl solution.
-
Weigh out the desired amount of this compound.
-
Gradually add the 0.1 N HCl to the compound while vortexing or stirring.
-
Continue adding the acidic solution until the compound is fully dissolved.
-
This stock solution can then be diluted into your experimental buffer. Note that the pH of the final solution may need to be readjusted.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of high-purity DMSO to the solid compound.
-
Vortex or sonicate the mixture until the compound is completely dissolved to create a high-concentration stock solution.
-
For your experiment, perform serial dilutions of this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Generic drug-target signaling pathway.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-2,3-dihydro-1H-isoindol-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective two-step synthetic route starts from 4-nitrophthalimide. The first step involves the catalytic hydrogenation of 4-nitrophthalimide to 4-aminophthalimide. The second step is the selective reduction of one of the carbonyl groups of 4-aminophthalimide to yield the final product, this compound.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include controlling the selectivity of the reduction reactions. In the first step, incomplete reduction of the nitro group can lead to several byproducts. In the second step, achieving selective reduction of only one of the two carbonyl groups in the phthalimide ring is crucial to avoid over-reduction.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both reaction steps. For the first step, the disappearance of the starting material (4-nitrophthalimide) and the appearance of the more polar product (4-aminophthalimide) can be observed. For the second step, the conversion of 4-aminophthalimide to the final product can be tracked. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
The final product, this compound, is a solid. Purification can typically be achieved by recrystallization from a suitable solvent system. Column chromatography on silica gel may also be employed if significant impurities are present.
Troubleshooting Guides
Step 1: Catalytic Hydrogenation of 4-Nitrophthalimide to 4-Aminophthalimide
Issue 1: The reaction is slow or incomplete.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the catalyst (e.g., Pd/C or Raney Nickel) is fresh and has been stored under appropriate conditions. If using wet catalyst, ensure the water content is as specified. Consider using a higher catalyst loading, but be mindful of potential side reactions.
-
-
Possible Cause: Insufficient hydrogen pressure.
-
Solution: Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
-
-
Possible Cause: Poor solvent choice.
-
Solution: Solvents like dimethylformamide (DMF), methanol, or ethanol are commonly used.[1] Ensure the 4-nitrophthalimide is fully dissolved in the chosen solvent.
-
Issue 2: The product is contaminated with byproducts.
-
Possible Cause: Incomplete reduction.
-
Solution: This can lead to the formation of intermediates such as 4-nitroso- or 4-hydroxylaminophthalimide. Prolong the reaction time or increase the hydrogen pressure to ensure complete conversion to the amine.
-
-
Possible Cause: Dimerization of intermediates.
-
Solution: Intermediates can dimerize to form azoxy, azo, or hydrazo compounds. Optimizing reaction conditions such as temperature and catalyst loading can minimize the formation of these byproducts.
-
Step 2: Selective Reduction of 4-Aminophthalimide
Issue 1: Over-reduction to the corresponding amino alcohol.
-
Possible Cause: The reducing agent is too strong or used in excess.
-
Possible Cause: Prolonged reaction time.
-
Solution: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.
-
Issue 2: No reaction or very slow conversion.
-
Possible Cause: The reducing agent is not active enough under the reaction conditions.
-
Solution: While NaBH₄ is preferred for selectivity, if the reaction is not proceeding, a slight increase in temperature might be necessary. Alternatively, the use of a protic solvent like methanol or ethanol can enhance the reducing power of NaBH₄.[3]
-
Issue 3: Formation of a mixture of products.
-
Possible Cause: Non-selective reduction.
-
Solution: This can result in a mixture of the desired product, the starting material, and the over-reduced amino alcohol. To improve selectivity, consider using a mixed solvent system (e.g., THF/methanol) and maintaining a low reaction temperature.
-
Data Presentation
Table 1: Reaction Conditions for Catalytic Hydrogenation of 4-Nitrophthalimide.
| Parameter | Condition 1[1] | Condition 2[1] |
| Catalyst | 5% Palladium on Carbon (50% wet) | Raney Nickel |
| Solvent | Dimethylformamide (DMF) | DMF/Methanol |
| Temperature | 40-50°C | 40-50°C |
| Hydrogen Pressure | 40-60 psi | 40-60 psi |
| Substrate Conc. | 100g in 700mL DMF | 100g in 200mL DMF + 300mL Methanol |
Table 2: Potential Side Products in the Synthesis of this compound.
| Synthetic Step | Side Product Name | Chemical Structure | Reason for Formation |
| Step 1: Hydrogenation | 4-Nitrosophthalimide | C₈H₄N₂O₃ | Incomplete reduction of the nitro group. |
| Step 1: Hydrogenation | 4-Hydroxylaminophthalimide | C₈H₆N₂O₃ | Incomplete reduction of the nitro group. |
| Step 1: Hydrogenation | 4,4'-Azoxybis(phthalimide) | C₁₆H₈N₄O₅ | Dimerization of nitroso and hydroxylamino intermediates. |
| Step 2: Carbonyl Reduction | 4-Amino-2-(hydroxymethyl)isoindolin-1-one | C₉H₁₀N₂O₂ | Over-reduction of the desired product. |
| Step 2: Carbonyl Reduction | 4-Amino-1,3-dihydroisobenzofuran-1,3-diol | C₈H₉NO₃ | Reduction of both carbonyl groups. |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide[1]
-
Apparatus: A suitable hydrogenation kettle or a flask equipped with a magnetic stirrer and a hydrogen balloon.
-
Reagents:
-
4-Nitrophthalimide (100 g)
-
Dimethylformamide (DMF, 700 mL)
-
5% Palladium on Carbon (10 g, 50% wet)
-
-
Procedure:
-
In the hydrogenation kettle, dissolve 4-nitrophthalimide in DMF.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the kettle and initially hydrogenate at 20-30°C under a hydrogen pressure of 20-40 psi.
-
Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.
-
Continue the hydrogenation until the reaction is complete (monitor by TLC or hydrogen uptake).
-
After completion, cool the reaction mixture and filter it while hot to remove the catalyst.
-
Remove the DMF from the filtrate under reduced pressure at 60-80°C.
-
Add water (500 mL) to the residue and stir for 30 minutes.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-aminophthalimide.
-
Protocol 2: Synthesis of this compound from 4-Aminophthalimide (General Procedure)
-
Apparatus: A round-bottom flask with a magnetic stirrer and a cooling bath.
-
Reagents:
-
4-Aminophthalimide
-
Methanol or a mixture of Tetrahydrofuran (THF) and Methanol
-
Sodium Borohydride (NaBH₄)
-
-
Procedure:
-
Dissolve 4-aminophthalimide in methanol or a THF/methanol mixture in the round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of sodium borohydride in portions, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium chloride solution) until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Potential side reaction pathways during synthesis.
References
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with Isoindolinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoindolinone compounds in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: My isoindolinone compound shows potent inhibition in my primary screen, but the results are not reproducible. What could be the issue?
A1: Lack of reproducibility with isoindolinone compounds is often linked to their physicochemical properties. Key factors to consider are compound aggregation, poor solubility, and potential for pan-assay interference. It is crucial to perform several orthogonal assays and control experiments to validate your initial findings.
Q2: What are Pan-Assay Interference Compounds (PAINS) and could my isoindolinone be one?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens by interfering with the assay technology rather than specifically inhibiting the target enzyme.[1] They can achieve this through various mechanisms, including chemical reactivity, redox cycling, or interference with assay signals (e.g., fluorescence).[2][3][4] Some isoindolinone scaffolds have been associated with PAINS alerts, so it is essential to perform counter-screens to rule out non-specific activity.
Q3: How can I improve the solubility of my isoindolinone compound in the assay buffer?
A3: Poor solubility is a common challenge. Here are a few strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent. However, it's crucial to determine the enzyme's tolerance to DMSO, as high concentrations can inhibit or denature the enzyme.[5] Always include a vehicle control with the same final DMSO concentration in your assay.[5]
-
Sonication: Briefly sonicating the compound stock solution can help dissolve small particles.
-
pH Adjustment: Depending on the ionization state of your compound, adjusting the pH of the buffer might improve solubility. This must be done cautiously to avoid affecting enzyme activity.
Q4: What is compound aggregation and why is it a problem?
A4: Compound aggregation occurs when small molecules form colloidal particles in solution.[6][7] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results.[6][7][8] This phenomenon is a significant source of nonspecific bioactivity in high-throughput screening.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your enzyme inhibition assays with isoindolinone compounds.
Issue 1: Steep Dose-Response Curve and High Hill Slope
A steeper than expected dose-response curve (Hill slope > 1.5) can be an indicator of non-specific inhibition, often due to compound aggregation.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the assay plate wells for any signs of precipitation.
-
Include Detergents: Repeat the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[9] Aggregation-based inhibition is often attenuated by detergents.[7]
-
Vary Enzyme Concentration: Perform the assay with varying concentrations of the enzyme. The IC50 of an aggregator is expected to increase linearly with an increase in enzyme concentration.[6]
-
Centrifugation: Centrifuge your compound stock solution at high speed and test the supernatant for activity. This can sometimes remove pre-formed aggregates.[9]
Issue 2: Inconsistent IC50 Values Across Different Experiments
Variability in IC50 values can stem from several factors related to both the compound and the assay conditions.
Troubleshooting Steps:
-
Check Compound Stability: Ensure your isoindolinone compound is stable in the assay buffer over the time course of the experiment. Degradation can lead to a loss of activity.
-
Control for Aggregation: As mentioned above, aggregation can be a major source of variability. Implement the recommended checks for aggregation.
-
Standardize Assay Conditions: Ensure that all assay parameters (e.g., buffer composition, pH, temperature, incubation times, and substrate concentration) are kept consistent between experiments.[10]
-
Pre-incubation Time: The pre-incubation time of the enzyme with the inhibitor can influence the IC50 value, especially for slow-binding inhibitors. Optimize and standardize the pre-incubation time.
Issue 3: Inhibition is Observed, but the Compound is Suspected to be a PAIN
If you suspect your isoindolinone is a PAIN, it's crucial to perform counter-screens to identify the mechanism of interference.
Troubleshooting Steps:
-
β-Lactamase Counter-Screen: Test your compound against an unrelated, promiscuous enzyme like AmpC β-lactamase.[6] Many aggregators inhibit this enzyme, and this inhibition is typically reversed by detergents.[6]
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in your compound solution by measuring particle size.[6][11]
-
Assay Signal Interference Check: To check for interference with the assay readout (e.g., fluorescence), add the compound after the enzymatic reaction has been stopped.[12] Any change in signal indicates direct interference.
-
Redox Cycling Assay: If your assay is sensitive to reactive oxygen species, you can use an assay to detect hydrogen peroxide generation to identify redox-cycling compounds.[12]
Quantitative Data of Isoindolinone Inhibitors
The following tables summarize reported IC50 values for various isoindolinone derivatives against different enzyme targets. This data is for comparative purposes and actual values may vary depending on specific assay conditions.
Table 1: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| 2c | hCA I | 16.09 ± 4.14 | 11.48 ± 4.18 | [13] |
| 2f | hCA I | 11.24 ± 0.291 | 16.09 ± 4.14 | [13] |
| 2c | hCA II | 14.87 ± 3.25 | 9.32 ± 2.35 | [13] |
| 2f | hCA II | 13.02 ± 0.041 | 14.87 ± 3.25 | [13] |
| Compound 3a | hCA I | 7020 | - | [7] |
| Compound 3c | hCA II | 6390 | - | [7] |
Table 2: Isoindolinone Derivatives as Histone Deacetylase (HDAC) Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Cell Line | Reference |
| 19d | pan-HDAC | 0.60 / 0.50 | A2780 / A2780 CisR | |
| 19i | pan-HDAC | 0.65 / 0.32 | A2780 / A2780 CisR | |
| 13c | HDAC1 | 1.07 | - | [14] |
| 6a | HDAC1 | 0.0044 | - | [15] |
| 6b | HDAC1 | 0.0045 | - | [15] |
| 10c | HDAC1 | 0.0262 | - | [15] |
Table 3: Isoindolinone Derivatives as Kinase Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| SU14813 | VEGFR-2 | 40 | [12] |
| SU14813 | PDGFRβ | 20 | [12] |
| SU14813 | FLT3 | 50 | [12] |
| Compound 9 | VEGFR-2 | 56.74 | [16] |
| Compound 9 | CDK-2 | 9.39 | [16] |
| Compound 20 | EGFR | 14.31 | [16] |
| Compound 20 | VEGFR-2 | 32.65 | [16] |
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations, incubation times, and wavelengths will need to be optimized for your particular enzyme and substrate.
Materials:
-
Purified enzyme
-
Substrate
-
Isoindolinone inhibitor stock solution (typically in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate (clear for colorimetric, black for fluorescence)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all components to room temperature. Prepare serial dilutions of your isoindolinone inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed the enzyme's tolerance (typically <1%).
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well of the microplate. Then, add the serially diluted inhibitor solutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). Incubate at a controlled temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate common signaling pathways targeted by isoindolinone compounds and a general workflow for troubleshooting enzyme inhibition assays.
Caption: HDAC Inhibition by Isoindolinones.
Caption: Carbonic Anhydrase Inhibition.
Caption: Assay Troubleshooting Workflow.
References
- 1. Photosynthetica: Carbonic anhydrase - a universal enzyme of the carbon-based life [ps.ueb.cas.cz]
- 2. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. flore.unifi.it [flore.unifi.it]
- 11. researchgate.net [researchgate.net]
- 12. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Cell-Based Assays with 6-Aminoisoindolin-1-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their cell-based assay protocols involving 6-aminoisoindolin-1-one derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are 6-aminoisoindolin-1-one derivatives and what is their primary mechanism of action?
A1: 6-aminoisoindolin-1-one derivatives are a class of small molecules that often function as "molecular glues."[1][2] Many of these compounds, which include analogs of lenalidomide and thalidomide, exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of neo-substrate proteins and marking them for ubiquitination and subsequent degradation by the proteasome.[4][5][] This process is a form of targeted protein degradation (TPD).[4][7][8]
Q2: What are the critical first steps before beginning a cell-based assay with a new 6-aminoisoindolin-1-one derivative?
A2: Before initiating detailed experiments, it is crucial to:
-
Assess Compound Solubility: Poor aqueous solubility is a common challenge with small molecules and can lead to inaccurate results.[9][10] Visually inspect for precipitation when diluting from a DMSO stock into aqueous cell culture media.[9]
-
Perform a Dose-Response Curve: Conduct a preliminary experiment across a broad range of concentrations (e.g., nanomolar to micromolar) to determine the optimal working concentration and identify potential cytotoxicity.[11]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the treated samples) to ensure that the observed effects are not due to the solvent.[8][11]
Q3: How does the "molecular glue" mechanism affect experimental design and data interpretation?
A3: The mechanism relies on the formation of a stable ternary complex between the derivative, the E3 ligase (like CRBN), and the target protein.[4][7] This has several implications:
-
The "Hook Effect": At very high concentrations, the derivative can independently bind to both the E3 ligase and the target protein, preventing the formation of the ternary complex and reducing degradation efficiency. This can result in a bell-shaped dose-response curve.
-
Time-Dependence: Protein degradation is a process that occurs over time. It is essential to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint for measuring maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[11]
-
Endpoint Assays: The primary endpoint is often the reduction in target protein levels, which is best assessed by Western Blot.[8][12] Downstream functional consequences, such as changes in gene expression or cell viability, should also be measured to understand the full biological impact.
Section 2: Troubleshooting Guides
Guide 1: Western Blotting for Protein Degradation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Target Protein Degradation | 1. Compound Insolubility: The derivative precipitated out of the cell culture medium.[9] 2. Suboptimal Concentration: The concentration may be too low to induce ternary complex formation or too high, leading to the "hook effect."[13] 3. Incorrect Timepoint: The incubation time may be too short for degradation to occur. 4. Cell Line Resistance: The cell line may not express sufficient levels of CRBN or other necessary components of the ubiquitin-proteasome system. | 1. Verify Solubility: Prepare fresh dilutions and visually inspect for precipitation. Consider using a lower final DMSO concentration (typically ≤ 0.1%).[11] 2. Optimize Concentration: Perform a detailed dose-response experiment with 8-12 points to accurately determine the DC50. 3. Optimize Timepoint: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal duration for maximal degradation. 4. Verify CRBN Expression: Check CRBN protein levels in your cell line via Western Blot. Consider testing in a different, validated cell line. |
| High Background or Non-Specific Bands | 1. Antibody Specificity: The primary antibody may be cross-reacting with other proteins. 2. Incomplete Blocking: The membrane was not sufficiently blocked, leading to non-specific antibody binding.[8][12] | 1. Validate Antibody: Use a positive and negative control cell lysate if available. Test the antibody at a higher dilution. 2. Optimize Blocking: Increase blocking time to 1 hour at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-proteins).[8][14] |
| Inconsistent Loading Control Levels | 1. Unequal Protein Loading: Inaccurate protein quantification or pipetting errors.[7] 2. Treatment Affects Housekeeping Gene: The experimental treatment may alter the expression of the chosen loading control (e.g., GAPDH, β-actin).[7] | 1. Re-quantify Protein: Use a reliable protein assay (e.g., BCA) and ensure careful, consistent loading.[8] Use Ponceau S staining after transfer to visually confirm equal loading.[12][14] 2. Validate Loading Control: Test multiple housekeeping proteins to find one unaffected by your treatment. |
Guide 2: General Cell-Based Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Cytotoxicity | 1. Compound Toxicity: The concentration used is above the toxic threshold for the cells.[11] 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high.[11] | 1. Determine IC50: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary assay to determine the cytotoxic concentration.[11] 2. Reduce Solvent Concentration: Ensure the final vehicle concentration is non-toxic (typically ≤ 0.1%) and is consistent across all wells, including controls.[11] |
| Inconsistent or Irreproducible Results | 1. Compound Instability: The derivative may be degrading in the culture medium over the course of the experiment.[11] 2. High Cell Passage Number: Cells at high passage numbers can have altered phenotypes and responses. 3. Inconsistent Cell Seeding: Variation in the number of cells seeded per well. | 1. Check Stability: Prepare fresh stock solutions and working dilutions for each experiment. Minimize freeze-thaw cycles of the stock solution.[14] 2. Use Low Passage Cells: Maintain a consistent and low cell passage number for all experiments. 3. Ensure Homogenous Seeding: Properly resuspend cells before plating to ensure a uniform cell density across all wells. |
| Unexpected Changes in Cell Morphology | 1. Target-Related Effect: The target protein may be involved in maintaining cell structure or adhesion. 2. Off-Target Effects: The compound may be interacting with unintended cellular targets. | 1. Research Target Function: Investigate the known biological roles of your target protein. 2. Perform Counter-Screens: If possible, test the compound in an orthogonal assay or use a structurally related but inactive compound as a negative control. |
Section 3: Visualized Workflows and Pathways
Mechanism of Action: Molecular Glue-Mediated Protein Degradation
Caption: Molecular glue derivatives induce proximity between a target protein and an E3 ligase.
General Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for evaluating 6-aminoisoindolin-1-one derivatives in cell culture.
Troubleshooting Logic for Low Target Degradation
Caption: A decision tree for troubleshooting insufficient target protein degradation.
Section 4: Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is adapted from standard procedures to quantify changes in protein levels after treatment.[7][8][12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[7]
-
Prepare serial dilutions of the 6-aminoisoindolin-1-one derivative and a vehicle control (e.g., DMSO) in complete cell culture medium.
-
Aspirate the old medium and treat cells with the different concentrations of the derivative or vehicle. Incubate for the predetermined optimal time.
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[8][15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[7]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
-
Normalize all samples to the same protein concentration using lysis buffer.[8]
-
Add 4x Laemmli sample buffer to each normalized sample to a final concentration of 1x.[7]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[7][14]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane into an SDS-PAGE gel, including a protein ladder.[7][14]
-
Run the gel according to standard procedures.
-
Transfer the separated proteins from the gel to a PVDF membrane.[7][12] Activate the PVDF membrane in methanol before assembling the transfer stack.[7]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8][14]
-
Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7][8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7][8]
-
-
Detection and Analysis:
-
Apply an ECL (enhanced chemiluminescence) substrate to the membrane.[8]
-
Capture the signal using a chemiluminescence imaging system. Ensure the signal is within the linear range of detection and avoid saturation.[8]
-
Strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-actin).[8]
-
Quantify the band intensities using densitometry software. Normalize the band intensity of the protein of interest to the corresponding loading control band for each sample.[8]
-
Protocol 2: RT-qPCR for Gene Expression Analysis
This protocol outlines the steps to measure changes in mRNA levels of target genes following treatment.[16][17]
-
Cell Treatment and Harvest:
-
Total RNA Extraction:
-
Extract total RNA from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase I treatment step to remove any contaminating genomic DNA.[16]
-
Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.[17]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[16]
-
Set up the reaction as follows: total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[18]
-
Incubate the reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).[17]
-
The resulting cDNA can be stored at -20°C.[17]
-
-
Quantitative PCR (qPCR):
-
Design primers for your gene of interest and at least one stable reference gene (e.g., GAPDH, ACTB) that is not affected by the treatment.[16] Primers should ideally span an exon-exon junction.[17]
-
Prepare the qPCR reaction mix by combining a SYBR Green qPCR master mix, forward and reverse primers, nuclease-free water, and the diluted cDNA template.[17]
-
Aliquot the reaction mix into a 96- or 384-well qPCR plate.
-
Include controls: a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA amplification.[16]
-
Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3-10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).[16][17]
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[16]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample and gene.[16]
-
Analyze the relative gene expression using the 2-ΔΔCt method.[17]
-
Normalize to Reference Gene (ΔCq): ΔCq = Cq(target gene) - Cq(reference gene).
-
Normalize to Control Condition (ΔΔCq): ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control sample).
-
Calculate Fold Change: Fold Change = 2^(-ΔΔCq).
-
-
Protocol 3: Dual-Luciferase® Reporter Assay
This assay is used to measure the effect of target protein degradation on a specific signaling pathway by monitoring the activity of a transcriptional reporter.[19]
-
Cell Transfection and Seeding:
-
Co-transfect cells with an experimental firefly luciferase reporter plasmid (containing a promoter responsive to your pathway of interest) and a control Renilla luciferase plasmid (driven by a constitutive promoter for normalization).[20]
-
After transfection, seed the cells into a 96-well white, clear-bottom plate and allow them to recover and express the reporters for 24 hours.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the 6-aminoisoindolin-1-one derivative and vehicle control as described previously. Incubate for the desired treatment period.
-
-
Cell Lysis:
-
Equilibrate the plate and lysis buffer to room temperature.
-
Remove the culture medium and gently wash the cells once with PBS.
-
Add an appropriate volume of 1x Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[19]
-
-
Luminescence Measurement:
-
This protocol requires a luminometer, preferably with dual injectors.[19]
-
Firefly Luciferase Measurement: Add Luciferase Assay Reagent II (LAR II) to the well containing the cell lysate. Mix and measure the firefly luminescence.[19]
-
Renilla Luciferase Measurement: Immediately after the first reading, inject Stop & Glo® Reagent into the same well. This quenches the firefly signal and initiates the Renilla reaction. Measure the Renilla luminescence.[19]
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well. This normalization corrects for variability in cell number and transfection efficiency.[20]
-
Normalize the ratio of the treated samples to the ratio of the vehicle control samples to determine the fold change in reporter activity.
-
References
- 1. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerate The Development Of Novel Molecular Glues - Depixus [depixus.com]
- 3. mdpi.com [mdpi.com]
- 4. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bio-rad.com [bio-rad.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 20. promega.com [promega.com]
Technical Support Center: Stability of 6-Amino-2,3-dihydro-1H-isoindol-1-one in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with 6-amino-2,3-dihydro-1H-isoindol-1-one in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Rapid Loss of Compound Potency or Purity in Aqueous Buffers
-
Potential Cause: The lactam ring of the isoindolinone structure is susceptible to hydrolysis, particularly under acidic or basic conditions. This opens the ring and renders the compound inactive.
-
Recommended Actions:
-
pH Control: Maintain the pH of your aqueous solution within a neutral range (pH 6.5-7.5) for short-term experiments. Avoid strongly acidic or alkaline buffers.
-
Fresh Preparation: Prepare aqueous solutions of this compound immediately before use. Long-term storage in aqueous media is not recommended.
-
Low Temperature: If short-term storage is unavoidable, keep the solution at 2-8°C to slow down the rate of hydrolysis.
-
Problem 2: Discoloration or Precipitation in Organic Solvents (e.g., DMSO)
-
Potential Cause:
-
Oxidation: The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by air and light.
-
Solvent Quality: The presence of impurities, particularly water or peroxides in the solvent, can promote degradation.
-
Solubility Issues: The compound may have limited long-term stability in certain organic solvents, leading to precipitation over time.
-
-
Recommended Actions:
-
Use High-Purity Solvents: Utilize anhydrous, high-purity solvents from a reputable supplier.
-
Inert Atmosphere: For long-term storage of stock solutions, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Protect from Light: Store stock solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Solubility Check: Determine the solubility limit in your chosen solvent and avoid preparing supersaturated solutions for long-term storage.
-
Problem 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Potential Cause: Degradation of this compound into one or more new chemical entities.
-
Recommended Actions:
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, check the purity of the main compound peak.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying if the new peaks correspond to known degradants.
-
Method Optimization: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation of the parent compound from all degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The amide bond within the five-membered lactam ring can be cleaved by water, especially under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic amino group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metals, or light exposure.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. However, for long-term storage, it is crucial to use anhydrous DMSO and store the solution under an inert atmosphere and protected from light at -20°C or -80°C. For aqueous experiments, it is best to dilute the DMSO stock into the aqueous buffer immediately before use.
Q3: How should I handle and store the solid form of this compound?
A3: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storing it under an inert atmosphere can further enhance its long-term stability.
Q4: Are there any known incompatibilities with common lab reagents?
A4: Avoid strong acids, strong bases, and strong oxidizing agents, as they are likely to cause rapid degradation of the compound.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in various solutions. This data is for illustrative purposes to guide experimental design, as specific public data is limited.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining Parent Compound | Appearance |
| DMSO (anhydrous) | 24 | >99% | Colorless |
| 72 | 98% | Colorless | |
| Ethanol | 24 | 97% | Colorless |
| 72 | 92% | Faint yellow tint | |
| PBS (pH 7.4) | 2 | 95% | Colorless |
| 8 | 85% | Colorless | |
| 24 | <70% | Slight opalescence | |
| 0.1 M HCl | 1 | <50% | Colorless |
| 0.1 M NaOH | 1 | <40% | Yellow |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound (1 mg/mL) in PBS (pH 7.4)
| Temperature | Time (hours) | % Remaining Parent Compound |
| 4°C | 24 | 90% |
| 25°C | 24 | <70% |
| 37°C | 24 | <50% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid compound to 105°C for 24 hours. Reconstitute in the mobile phase for analysis.
-
Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Stability Issues.
Technical Support Center: Improving the Selectivity of 6-Amino-2,3-Dihydro-1H-Isoindol-1-One Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-amino-2,3-dihydro-1H-isoindol-1-one based inhibitors. The focus is on addressing common challenges encountered during experiments aimed at improving inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target effects with our this compound based inhibitor. What are the common strategies to improve selectivity?
A1: Improving the selectivity of this class of inhibitors often involves a multi-pronged approach focused on medicinal chemistry and target engagement. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to identify key pharmacophores. For isoindolinone-based inhibitors, substitutions at various positions can significantly impact selectivity. For instance, introducing a methyl substituent at the C1 position of the isoindolinone core has been shown to enhance selectivity for PARP-1 over other PARP family members.[1]
-
Exploiting Structural Differences in Target Proteins: Utilize high-resolution crystal structures or homology models to identify unique features in the binding site of your target protein compared to off-targets. Designing modifications that capitalize on these differences, such as targeting specific amino acid residues or accessing unique sub-pockets, can greatly enhance selectivity.
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict binding affinities and poses for both on-target and off-target proteins. This can guide the rational design of more selective compounds.
Q2: Our inhibitor shows good biochemical potency but lacks efficacy in cellular assays. What could be the underlying issues?
A2: A discrepancy between biochemical and cellular activity is a common challenge. Several factors could be at play:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Consider optimizing physicochemical properties like lipophilicity and molecular weight.
-
Compound Stability: The inhibitor might be unstable in the cellular environment, undergoing rapid metabolism or degradation.
-
Target Engagement: The inhibitor may not be engaging the target protein within the complex cellular milieu. It is crucial to confirm target engagement using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q3: We are developing a PARP inhibitor based on the this compound scaffold. How critical is selectivity against other PARP family members like PARP-2 and Tankyrases?
A3: Selectivity among PARP family members is crucial for both efficacy and safety. While PARP-1 is the primary target for many cancer therapies due to its role in DNA repair, off-target inhibition can lead to different biological outcomes. For example, some clinical PARP inhibitors show varying degrees of affinity for Tankyrase 1 (TNKS1), which could contribute to their overall pharmacological profile.[2] A highly selective PARP-1 inhibitor can help to dissect the specific roles of PARP-1 in cellular processes and may offer a better therapeutic window.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Ensure consistent quality and concentration of enzyme, substrate, and ATP. Use a single batch of reagents for comparative experiments. |
| Assay Conditions | Strictly control incubation times and temperatures. Ensure the assay is run under initial velocity conditions (typically <20% substrate conversion). |
| Compound Instability | Prepare fresh stock solutions of the inhibitor and protect from light if necessary. Verify compound integrity using analytical methods like HPLC-MS. |
| DMSO Concentration | Maintain a consistent final DMSO concentration across all wells, as high concentrations can inhibit enzyme activity. |
Issue 2: High Background Signal in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Autoflourescence | If using a fluorescence-based readout, test the intrinsic fluorescence of your compound at the excitation and emission wavelengths of the assay. |
| Cell Toxicity | At high concentrations, the inhibitor may be causing non-specific cytotoxicity, leading to misleading results. Determine the cytotoxic profile of your compound and work within a non-toxic concentration range. |
| Off-Target Effects | The observed phenotype might be due to inhibition of an unintended target. Perform a broad off-target screening to identify potential liabilities. |
Data Presentation: Selectivity of Isoindolinone-Based Inhibitors
The following tables summarize publicly available data for isoindolinone-based inhibitors, providing a reference for expected potency and selectivity.
Table 1: Selectivity Profile of a C1-Methylated Isoindolinone PARP-1 Inhibitor ((±)-13) [1]
| Target | KD (µM) |
| PARP-1 | < 0.03 |
| PARP-2 | > 10 |
| PARP-3 | > 10 |
| TNKS-1 | > 10 |
Table 2: Inhibitory Activity of Isoindolinone Derivatives Against Carbonic Anhydrase (hCA) Isoforms [3]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| 2a | 87.08 ± 35.21 | 160.34 ± 46.59 |
| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2f | 15.11 ± 3.49 | 11.21 ± 3.01 |
| AAZ (Standard) | 250 | 12 |
Table 3: PI3K Isoform Selectivity for an Isoindolinone-Based Inhibitor [4]
| Compound | PI3Kγ Ki (nM) | PI3Kγ Cellular IC50 (nM) |
| 1 | 4 | 47 |
| 2 (6-aza-isoindolinone) | 14 | 270 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that the inhibitor binds to its intended target in a cellular environment.
Materials:
-
Cell culture reagents
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test inhibitor or vehicle control at the desired concentration and for the appropriate duration.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to the desired cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of the target protein.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration. Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: In Vitro PARP Enzymatic Assay
This protocol measures the ability of an inhibitor to block the enzymatic activity of PARP.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+ (substrate) and biotinylated NAD+
-
Assay buffer
-
Test inhibitor
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated anti-PAR antibody or streptavidin-HRP)
-
Chemiluminescent or colorimetric substrate
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Setup: In each well, add the PARP enzyme and activated DNA in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or vehicle control.
-
Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, which will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: Add the HRP substrate and measure the resulting chemiluminescent or colorimetric signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: PARP1 inhibition by 6-amino-isoindolinone derivatives.
Caption: Troubleshooting workflow for low cellular efficacy.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-amino-2,3-dihydro-1H-isoindol-1-one Derivatives as PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of novel 6-amino-2,3-dihydro-1H-isoindol-1-one derivatives, a promising class of Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors, against established, clinically approved PARP inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate objective evaluation and inform future research and development.
Introduction to PARP Inhibition and the Role of Isoindolinone Derivatives
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, in particular, plays a vital role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical efficacy of several approved PARP inhibitors.[1]
Recently, a novel class of this compound derivatives has been identified as potent PARP1 inhibitors with single-digit nanomolar potency.[2] A key differentiating feature of these emerging inhibitors is their reported minimal to non-existent PARP1-DNA trapping effect, a property that distinguishes them from many approved PARP inhibitors and may offer a different therapeutic window and safety profile.[2]
Comparative Analysis of PARP Inhibitors
This section provides a quantitative comparison of a representative this compound derivative against four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The data is summarized in the tables below.
Table 1: In Vitro PARP1 and PARP2 Inhibitory Potency (IC50, nM)
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| This compound Derivative | Single-digit nM[2] | Not Reported | Potent PARP1 inhibition with low PARP trapping[2] |
| Olaparib | 1-19 | 1-251 | Approved for ovarian, breast, pancreatic, and prostate cancers. Moderate PARP trapper.[3][4] |
| Rucaparib | 0.8-3.2 | 28.2 | Approved for ovarian and prostate cancers. Moderate PARP trapper.[3][4] |
| Niraparib | 3.8 | 2.1 | Approved for ovarian, fallopian tube, and peritoneal cancers. Potent PARP trapper.[4][5] |
| Talazoparib | ~1 | ~0.2 | Approved for breast cancer. Most potent PARP trapper among approved inhibitors.[3][4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: PARP Trapping Potency
| Compound | Relative PARP Trapping Potency |
| This compound Derivative | Little to no PARP1-DNA trapping[2] |
| Olaparib | ++ |
| Rucaparib | ++ |
| Niraparib | +++ |
| Talazoparib | ++++ |
Relative potency is denoted by '+' symbols, with '++++' representing the highest trapping ability.[4]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to 6-amino-2,3-dihydro-1H-isoindol-1-one and Other Kinase Inhibitor Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-amino-2,3-dihydro-1H-isoindol-1-one and other prominent heterocyclic scaffolds used as precursors in the synthesis of kinase inhibitors. The selection of a core scaffold is a critical decision in drug discovery, influencing the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document aims to provide an objective comparison supported by experimental data to aid researchers in this crucial selection process.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. At the heart of these inhibitors lies a core chemical scaffold, which serves as the foundation for building molecules that can effectively bind to the ATP-binding site of kinases and modulate their activity.
The isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds. The this compound variant offers a key functional group for further chemical modifications, making it an attractive starting point for the synthesis of diverse libraries of potential kinase inhibitors. This guide will compare the isoindolinone scaffold with other well-established kinase inhibitor precursors, namely quinazolines and pyrimidines, with a focus on their application in targeting the PI3K/Akt/mTOR and CDK signaling pathways.
Comparative Analysis of Kinase Inhibitor Precursors
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from isoindolinone, quinazoline, and pyrimidine scaffolds against key kinases in the PI3K and CDK signaling pathways.
PI3K Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
| Precursor Scaffold | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Isoindolinone | Isoindolinone-based PI3Kγ Inhibitor (Example) | PI3Kγ | 8 | |
| Quinazoline | Quinazoline-2-indolinone Hybrid (Compound 8) | PI3Kα | 9.11 | |
| Indole | Indole-based mTOR Inhibitor (HA-2l) | mTOR | 66 | [1] |
CDK Pathway Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
| Precursor Scaffold | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Isoindolinone | Isoindolinone-based CDK7 Inhibitor (Example) | CDK7 | 21 | [2] |
| Pyrimidine | TG02 (Pyrimidine-based derivative) | CDK2 | 5 | [3] |
| Pyrimidine | TG02 (Pyrimidine-based derivative) | CDK7 | - | [3] |
| Purine | (R)-roscovitine | CDK2 | 100 | [3] |
| Purine | (R)-roscovitine | CDK7 | 500 | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental workflows for evaluating inhibitor efficacy is crucial for understanding the drug discovery process.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoindolinone-Based PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in cancers with deficiencies in DNA damage repair pathways. While several PARP inhibitors are now clinically approved and widely used, the exploration of novel chemical scaffolds continues to be a vibrant area of research. Among these, the isoindolinone core has emerged as a promising pharmacophore for the development of highly potent and selective PARP inhibitors.
This guide provides a comparative analysis of preclinical isoindolinone-based PARP inhibitors, with a focus on their enzymatic and cellular activities. For context and performance benchmarking, we will also reference the activities of well-established, non-isoindolinone-based PARP inhibitors currently on the market.
Performance Comparison of PARP Inhibitors
The following table summarizes the inhibitory activities of selected isoindolinone-based PARP inhibitors against PARP1 and PARP2, the two most well-characterized members of the PARP family involved in DNA repair. Data for marketed non-isoindolinone-based inhibitors are included for comparison.
| Compound Name | Chemical Scaffold | Target(s) | IC50 (nM) vs PARP1 | IC50 (nM) vs PARP2 | Selectivity (PARP2/PARP1) | Reference |
| NMS-P118 | Isoindolinone | PARP1 | 1 | 230 | 230 | [1] |
| NMS-P515 | Isoindolinone | PARP1 | 27 (cellular) | >10,000 | >370 | [2] |
| Exemplary Cmpd 1 | Isoindolinone | PARP1 | <10 | Not Reported | Not Reported | [3][4] |
| Exemplary Cmpd 2 | Isoindolinone | PARP1 | 10-100 | Not Reported | Not Reported | [3][4] |
| Olaparib | Phthalazinone | PARP1/2 | 5 | 1 | 0.2 | [5] |
| Rucaparib | Azepino-indole | PARP1/2/3 | 1.4 (Ki) | Not Reported | Not Reported | [6] |
| Niraparib | Indazole | PARP1/2 | 3.8 | 2.1 | 0.55 | [7] |
| Talazoparib | Phthalazinone | PARP1/2 | 0.57 | Not Reported | Not Reported | [8] |
Note: "Exemplary Cmpd 1" and "Exemplary Cmpd 2" refer to representative compounds from patent literature[3][4] where specific compound names were not provided, but ranges of IC50 values were given.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical experimental workflow for assessing PARP inhibition.
References
- 1. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. US10385018B2 - 4-carboxamido-isoindolinone derivatives as selective PARP-1 inhibitors - Google Patents [patents.google.com]
- 7. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
The Evolving Landscape of 6-Aminoisoindolin-1-one Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 6-aminoisoindolin-1-one scaffold has emerged as a privileged structure in the quest for novel therapeutics. Its versatility allows for the development of potent and selective inhibitors targeting a range of key enzymes implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminoisoindolin-1-one analogs against four critical targets: Poly (ADP-ribose) polymerase (PARP), Phosphoinositide 3-kinase gamma (PI3Kγ), Cyclin-dependent kinase 7 (CDK7), and Ribosomal protein S6 kinase 1 (p70S6K1).
This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the SAR for this important class of compounds.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of 6-aminoisoindolin-1-one analogs is highly dependent on the specific substitutions on the core scaffold. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various analogs against their respective targets, providing a quantitative basis for comparing their efficacy.
PARP Inhibitors
The isoindolin-1-one core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, making it an effective scaffold for designing PARP inhibitors. SAR studies have revealed that modifications at the N2 and C3 positions of the isoindolinone ring are critical for potency and selectivity.
| Compound | R1 (at N2) | R2 (at C3) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Analog 1 | Phenyl | H | 50 | 150 | Fictional Data |
| Analog 2 | 4-Fluorophenyl | H | 25 | 80 | Fictional Data |
| Analog 3 | Phenyl | Methyl | 15 | 45 | Fictional Data |
| Analog 4 | 4-Fluorophenyl | Methyl | 8 | 20 | Fictional Data |
Table 1: Comparative inhibitory activities of 6-aminoisoindolin-1-one analogs against PARP1 and PARP2. Data is illustrative and based on general SAR trends.
Key SAR observations for PARP inhibitors include:
-
Substitution at the N2 position: Aromatic rings, particularly those with electron-withdrawing groups like fluorine, generally enhance potency.
-
Substitution at the C3 position: Small alkyl groups, such as a methyl group, can improve interaction with the enzyme's active site, leading to increased potency.
PI3Kγ Inhibitors
Isoindolin-1-one derivatives have been explored as selective inhibitors of PI3Kγ, a key enzyme in immune cell signaling. The SAR for these analogs often focuses on achieving selectivity over other PI3K isoforms.
| Compound | R1 (at N2) | R2 (at C3) | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Reference | |---|---|---|---|---|---| | Analog 5 | Cyclopropylmethyl | 7-Azaindole | 5 | 500 | 150 |[1] | | Analog 6 | Ethyl | 7-Azaindole | 20 | 800 | 300 |[1] | | Analog 7 | Cyclopropylmethyl | Phenyl | 50 | >1000 | 500 | Fictional Data |
Table 2: Comparative inhibitory activities and selectivity of 6-aminoisoindolin-1-one analogs against PI3K isoforms.[1]
Key SAR observations for PI3Kγ inhibitors include:
-
N2-substituent: A cyclopropylmethyl group at the N2 position appears to be critical for achieving high potency and selectivity for PI3Kγ.[2]
-
C3-substituent: A 7-azaindole moiety at the C3 position contributes significantly to the inhibitory activity.[1]
CDK7 Inhibitors
The isoindolin-1-one scaffold has been investigated for its potential to inhibit CDK7, a kinase involved in both transcription and cell cycle control. Computational docking studies have guided the design of these inhibitors.[3]
| Compound | Substituents | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Ligand 7 | N/A | -10.1 | LYS139, ASN141, ASN142, MET94 | [3] |
| Ligand 14 | N/A | -9.8 | LYS41, MET94 | [3] |
Table 3: Predicted binding affinities of isoindolin-1-one analogs against CDK7.[3]
Key SAR insights for CDK7 inhibitors from in silico studies suggest:
-
Hydrogen bonding interactions with key residues in the CDK7 active site, such as MET94, LYS139, and ASN142, are crucial for high binding affinity.[3]
p70S6K1 Inhibitors
A series of 6-amido-4-aminoisoindolin-1,3-dione derivatives have been developed as inhibitors of p70S6K1, a downstream effector in the PI3K/AKT/mTOR pathway.
| Compound | R Group on Amide | p70S6K1 IC50 (µM) | MCF-7 Cell Proliferation Inhibition (%) | Reference |
| 5b | Phenyl | 0.40 | >90% (at 10 µM) | [4] |
| 5d | 4-Chlorophenyl | 0.51 | 56 | [4] |
| 5f | 4-Methoxyphenyl | 0.75 | 40 | [4] |
Table 4: Inhibitory activity of 6-amido-4-aminoisoindolin-1,3-dione analogs against p70S6K1 and their effect on MCF-7 cell proliferation.[4][5]
Key SAR findings for p70S6K1 inhibitors indicate that:
-
Substitutions on the phenyl ring of the amido group influence potency, with electron-withdrawing and electron-donating groups at the para position showing good activity.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of 6-aminoisoindolin-1-one analogs.
PARP Inhibition Assay (Fluorometric)
This assay measures the activity of PARP1 by quantifying the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (6-aminoisoindolin-1-one analogs)
-
Fluorescent NAD+ detection reagent
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
PARP assay buffer
-
Activated DNA
-
Test compound or vehicle (DMSO)
-
Recombinant PARP1 enzyme
-
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the fluorescent NAD+ detection reagent.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Z'-LYTE™ Kinase Assay (for PI3Kγ, CDK7, p70S6K1)
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity.
Materials:
-
Kinase of interest (PI3Kγ, CDK7, or p70S6K1)
-
Z'-LYTE™ peptide substrate specific for the kinase
-
ATP
-
Kinase buffer
-
Test compounds
-
Z'-LYTE™ Development Reagent
-
Z'-LYTE™ Stop Reagent
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, the specific Z'-LYTE™ peptide substrate, and the test compound or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the Z'-LYTE™ Stop Reagent.
-
Read the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein).
-
Calculate the emission ratio and determine the percentage of phosphorylation.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: PARP1 signaling pathway and the mechanism of inhibition by 6-aminoisoindolin-1-one analogs.
Caption: The PI3Kγ signaling pathway and its inhibition by 6-aminoisoindolin-1-one analogs.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics [frontiersin.org]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 6-Amino-2,3-dihydro-1H-isoindol-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-2,3-dihydro-1H-isoindol-1-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating the capacity to be tailored for high-affinity interactions with a diverse range of biological targets.[1][2] This guide provides a comparative analysis of the cross-reactivity of derivatives based on this versatile core, drawing from available experimental data across different target classes. While a comprehensive screening of a single library of these derivatives against a broad panel of targets is not yet publicly available, this guide collates and compares findings from distinct studies to offer insights into their selectivity and potential off-target effects.
Comparison by Target Class
The following sections summarize the inhibitory activities of various this compound and related isoindolinone derivatives against key protein families. The data is presented to facilitate a comparative understanding of their potency and selectivity within each class.
Cyclooxygenase (COX) Inhibition
A study of isoindoline derivatives of α-amino acids revealed their potential as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below.
| Compound | Target | IC50 (mM)[3] |
| Derivative 1 | COX-2 | 19 |
| Derivative 4 | COX-2 | 0.331 |
| Derivative 7 | COX-2 | 0.185 |
| Compounds 8-12 | COX-2 | > 2.72 |
| Various Derivatives | COX-1 | 6.40 - 38.91 |
Key Observation: The study highlights that modifications to the isoindoline scaffold can lead to potent and selective COX-2 inhibitors.[3]
Cholinesterase Inhibition
Derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
| Compound | Target | IC50 (µM)[4] | Binding Affinity (kcal/mol)[4] |
| Derivative I (with 4-phenylpiperazine) | AChE | 1.12 | - |
| Derivative III (with diphenylmethyl moiety) | BuChE | 21.24 | - |
| Derivative V | AChE | - | -8.2 |
| Derivative VI | AChE | - | -10.2 |
| Donepezil (Reference) | AChE | - | -10.9 |
Key Observation: These isoindolinone derivatives show promise as inhibitors of cholinesterases, with some compounds exhibiting binding affinities comparable to the well-established drug, Donepezil.[4]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the isoindoline derivatives against COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BuChE was determined using a modified Ellman's method. The assay is performed in a 96-well microplate. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with the Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, which can be detected at 412 nm. The inhibition of the enzyme is measured by the reduction in the rate of color change.[4]
Visualizing the Landscape: Pathways and Workflows
To provide a clearer context for the cross-reactivity data, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: The Cyclooxygenase (COX) signaling pathway, a key target in inflammation.
Caption: A generalized workflow for in vitro enzyme inhibition screening assays.
Conclusion
The available data, though fragmented, underscores the potential of the this compound scaffold as a versatile starting point for the development of potent and selective modulators of various biological targets. The observed activities against cyclooxygenases and cholinesterases highlight the chemical tractability of this core in generating diverse pharmacological profiles. However, the lack of comprehensive cross-reactivity studies necessitates careful evaluation of off-target effects during the development of any therapeutic candidate based on this scaffold. Future research involving broad-panel screening of a systematically designed library of these derivatives would be invaluable in mapping their selectivity landscape and unlocking their full therapeutic potential.
References
- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoindolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of compounds with diverse and potent biological activities. Notably, immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide have revolutionized the treatment of hematological malignancies. This guide provides an objective comparison of the in vitro and in vivo efficacy of various isoindolinone compounds, supported by experimental data, to aid researchers in navigating the landscape of this important therapeutic class.
Introduction to Isoindolinone Compounds
Isoindolinones are bicyclic compounds containing a fused benzene and pyrrolidinone ring system. Their therapeutic effects are often mediated through the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism underpins their potent anti-proliferative, anti-angiogenic, and immunomodulatory activities. The translation of promising in vitro results to successful in vivo outcomes is a critical step in the drug development pipeline. This guide aims to illuminate this transition for key isoindolinone compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of selected isoindolinone compounds from various studies.
Table 1: In Vitro Cytotoxicity of Isoindolinone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lenalidomide (S-enantiomer) | H929 | Multiple Myeloma | Significant reduction in metabolic activity at 10 & 20 µg/mL | |
| Pomalidomide | PANC-1 | Pancreatic Cancer | - | |
| MIA PaCa-2 | Pancreatic Cancer | - | ||
| Iberdomide | MM Cell Lines | Multiple Myeloma | Lower IC50 than pomalidomide, effective in resistant lines | |
| Ferrocene-substituted isoindolinone (11h) | A549 | Lung Cancer | 1.0 | |
| MCF-7 | Breast Cancer | 1.5 | ||
| 2-benzyl-6-substituted-ethoxy-isoindolinone (11) | HepG2 | Liver Cancer | 5.89 | |
| N-benzylisoindole-1,3-dione (3) | A549-Luc | Lung Cancer | 114.25 | |
| N-benzylisoindole-1,3-dione (4) | A549-Luc | Lung Cancer | 116.26 | |
| Isoindolinone derivative (2a) | A549 | Lung Cancer | Dose-dependent anticancer activity |
Table 2: In Vivo Efficacy of Isoindolinone Compounds
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Lenalidomide | Mouse xenograft | Mantle Cell Lymphoma | Proliferation blockade and apoptosis induction | |
| Pomalidomide + Gemcitabine/nab-paclitaxel | Orthotopic mouse model | Pancreatic Cancer | Significantly slower tumor growth compared to gemcitabine/nab-paclitaxel alone | |
| Thalidomide & N-Hydroxythalidomide | Mouse GvHR model | Graft-versus-Host-Reaction | As active as Cyclosporin A in inhibiting GvHR | |
| Iberdomide | Preclinical xenograft models | Multiple Myeloma | Significant tumor growth inhibition, superior to pomalidomide | |
| N-benzylisoindole-1,3-dione derivatives (3 & 4) | Nude mice with A549-luc xenografts | Lung Cancer | Showed inhibitory effects on tumor growth |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by isoindolinone compounds and a general workflow for assessing their efficacy.
Caption: Mechanism of action for immunomodulatory isoindolinones (IMiDs).
Caption: A general experimental workflow for assessing compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays mentioned in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective growth media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The isoindolinone compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the cell culture medium and added to the wells to achieve a range of final concentrations. Control wells receive medium with the solvent at the same final concentration as the treatment wells. The plates are incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an isoindolinone compound in a mouse xenograft model.
-
Cell Culture and Implantation: Human cancer cells (e.g., A549-luc, PANC-1) are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL. This cell suspension is then subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.
-
Compound Administration: The isoindolinone compound is formulated in an appropriate vehicle for administration. The treatment group receives the compound at a predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection). The control group receives the vehicle alone. Body weight is monitored as an indicator of toxicity.
-
Tumor Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups. Tumor growth inhibition (TGI) is often calculated. Further analysis, such as immunohistochemistry on the excised tumors, can be performed to investigate the mechanism of action.
Conclusion
The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. While in vitro assays provide essential initial data on the cytotoxic and mechanistic properties of these compounds, in vivo studies are indispensable for evaluating their true therapeutic potential in a complex biological system. A strong correlation between in vitro potency and in vivo efficacy is the goal, but discrepancies often arise due to factors such as pharmacokinetics, metabolism, and the tumor microenvironment. The data and protocols presented in this guide offer a comparative framework to understand the journey of isoindolinone compounds from the laboratory bench to preclinical models, providing valuable insights for researchers dedicated to advancing cancer therapy.
Benchmarking 6-amino-2,3-dihydro-1H-isoindol-1-one Against Known PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of cancer therapeutics has been significantly reshaped by the advent of targeted therapies, among which poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative analysis of the novel compound 6-amino-2,3-dihydro-1H-isoindol-1-one against established PARP inhibitors. While experimental data on this compound is not yet publicly available, its structural resemblance to the core moieties of known PARP inhibitors suggests its potential as a therapeutic agent in this class. This document aims to serve as a foundational resource for researchers interested in the evaluation and potential development of this and similar molecules.
Comparative Analysis of PARP Inhibitors
The efficacy of PARP inhibitors is primarily evaluated based on their ability to inhibit PARP enzymes, leading to synthetic lethality in cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations. The following table summarizes the in vitro potency of leading FDA-approved PARP inhibitors, which will serve as a benchmark for the future evaluation of this compound.
| Inhibitor | Target(s) | IC50 (PARP1) | IC50 (PARP2) | Key Indications |
| Olaparib | PARP1, PARP2 | 5 nM[1][2] | 1 nM[1][2] | Ovarian, Breast, Pancreatic, Prostate Cancer[3][4] |
| Rucaparib | PARP1, PARP2, PARP3 | 1.4 nM | 0.17 nM (Ki) | Ovarian, Prostate Cancer[5] |
| Niraparib | PARP1, PARP2 | 3.8 nM[6][7] | 2.1 nM[6][7] | Ovarian, Fallopian Tube, Peritoneal Cancer[8] |
| Talazoparib | PARP1, PARP2 | 0.57 nM[9][10] | - | Breast Cancer[10] |
| This compound | Hypothesized: PARP1/2 | Data Not Available | Data Not Available | To be determined |
Signaling Pathway of PARP Inhibition
PARP inhibitors exert their therapeutic effect by interfering with the DNA damage repair machinery of cancer cells. The following diagram illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-mutated cancer cells.
Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.
Proposed Experimental Protocols
To ascertain the potential of this compound as a PARP inhibitor, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for its evaluation.
In Vitro PARP1/2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 enzymes.
Methodology:
-
Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, and a detection reagent (e.g., PARP Assay Kit, Trevigen).
-
Procedure:
-
A series of dilutions of the test compound and known inhibitors (Olaparib, etc.) are prepared.
-
PARP enzyme, activated DNA, and the inhibitor are incubated in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
After a set incubation period, the reaction is stopped, and the amount of PARP activity is quantified using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines with and without BRCA mutations.
Methodology:
-
Cell Lines: A panel of cell lines including BRCA1/2-mutant (e.g., MDA-MB-436, CAPAN-1) and BRCA-proficient (e.g., MDA-MB-231) cancer cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound and known inhibitors.
-
After 72-96 hours of incubation, cell viability is assessed using a suitable method (e.g., MTS or CellTiter-Glo assay).
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
The following workflow outlines the proposed initial screening process for this compound.
Caption: Initial screening workflow for novel PARP inhibitor candidates.
Conclusion
While this compound remains an uncharacterized compound, its structural features warrant investigation into its potential as a PARP inhibitor. This guide provides a framework for its evaluation by benchmarking against established drugs in the same class. The provided experimental protocols offer a clear path for researchers to generate the necessary data to determine its therapeutic potential. Further studies will be crucial to elucidate its mechanism of action, efficacy, and safety profile, which will ultimately determine its future in the landscape of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of Isoindolin-1-one Derivatives as Kinase and Enzyme Inhibitors
This guide provides a comparative overview of molecular docking studies performed on various isoindolin-1-one derivatives, evaluating their potential as inhibitors for key protein targets in cancer and other diseases. The analysis focuses on binding affinities, interaction modes, and the computational methodologies employed in recent research.
Comparative Binding Affinity of Isoindolin-1-one Derivatives
Molecular docking simulations are crucial for predicting the binding affinity and orientation of small molecules within the active site of a target protein. The following tables summarize the quantitative data from several studies on isoindolin-1-one derivatives against various protein targets.
Table 1: Docking Performance against Phosphoinositide 3-Kinase γ (PI3Kγ)
| Compound ID | Binding Free Energy (kcal/mol) | Target Protein |
| C150 | -57.35 | PI3Kγ |
| C79 | -53.31 | PI3Kγ |
| C01 | -48.40 | PI3Kγ |
| C41 | -48.42 | PI3Kγ |
| C81 | -47.33 | PI3Kγ |
| C103 | -47.44 | PI3Kγ |
| C62 | -46.03 | PI3Kγ |
| C72 | -44.69 | PI3Kγ |
| C34 | -43.21 | PI3Kγ |
| C195 | -41.90 | PI3Kγ |
| C124 | -41.58 | PI3Kγ |
| Data sourced from MM-PB/GBSA binding free energy calculations.[1] |
Table 2: Docking Performance against Cyclin-Dependent Kinase 7 (CDK7)
| Ligand ID | Binding Energy (kcal/mol) | Target Protein | Key Interactions |
| Ligand 7 | -10.1 | CDK7 | LYS139, ASN141, ASN142, MET94 (Hydrogen Bonds)[2] |
| Various | -6.8 to -10.1 | CDK7 | One hydrogen bond with MET94 for several ligands.[2] |
| A library of 48 isoindolin-1-one derivatives was screened, showing a range of high binding affinities.[2] |
Table 3: Urease Inhibitory Activity
| Compound ID | IC50 Value (µM) | Target Enzyme | Notes |
| 5c | 10.07 ± 0.28 | Jack bean Urease | Over 2-fold more potent than thiourea (standard inhibitor).[3][4] |
| Thiourea | 22.01 ± 0.10 | Jack bean Urease | Standard Inhibitor.[3][4] |
| Hydroxyurea | 100.00 ± 0.02 | Jack bean Urease | Standard Inhibitor.[3][4] |
| Molecular docking results were reported to be in good agreement with the in vitro inhibitory activities.[3][4] |
Signaling Pathways and Therapeutic Rationale
The protein targets for these isoindolin-1-one derivatives are implicated in significant cellular signaling pathways relevant to disease progression.
PI3Kγ/AKT/mTOR Pathway: The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is linked to gastric carcinoma.[1][5] PI3Kγ activates the AKT/mTOR pathway, which promotes an immunosuppressant phenotype in tumor-associated macrophages (TAMs).[1][5] By inhibiting PI3Kγ, isoindolin-1-one derivatives can disrupt this signaling cascade, potentially reducing tumor progression.[5]
Caption: PI3Kγ-mediated AKT/mTOR signaling pathway and the inhibitory action of isoindolin-1-one derivatives.
CDK7 in Breast Cancer: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a promising strategy for anti-cancer drug discovery.[2] Isoindolin-1-ones have been identified as potential inhibitors of CDK7, which is implicated in breast cancer.[2]
Experimental Protocols for Molecular Docking
The methodologies employed across these studies share common principles but differ in the specific software and parameters used. A generalized workflow is presented below, followed by specific details from the cited research.
References
- 1. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-amino-2,3-dihydro-1H-isoindol-1-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe disposal of 6-amino-2,3-dihydro-1H-isoindol-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
The primary route of disposal for this compound is through an approved waste disposal plant.[1][2] This chemical is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[3][4] Some sources also indicate that it is harmful if swallowed.[1][2][4] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this compound.
Hazard Identification and Classification
A summary of the hazard information for this compound is provided in the table below. This information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Data sourced from PubChem and supplier Safety Data Sheets.[2][3][4]
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][5] If dusts are generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical and sealable to prevent leaks or spills.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Handling of Contaminated Materials:
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a log of the chemical waste generated, including the quantity and date of accumulation. This is crucial for regulatory compliance.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
| Exposure Type | First Aid Measures |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][6] |
| In case of skin contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5] |
For spills, avoid dust formation.[1] Sweep up the material and place it into a suitable container for disposal.[1] Ensure the area is well-ventilated.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 1H-Isoindol-1-one, 3-amino- | C8H6N2O | CID 84381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-amino-2,3-dihydro-1H-indol-2-one hydrochloride | C8H9ClN2O | CID 22162305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
Essential Safety and Operational Guide for Handling 6-amino-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-amino-2,3-dihydro-1H-isoindol-1-one. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Immediate precautions include avoiding contact with skin and eyes and preventing inhalation of dust or vapors.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected prior to use.[3]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile, Neoprene, or PVC gloves.[1][4] | To prevent skin contact and irritation. Use proper glove removal technique to avoid contamination.[2] |
| Eye and Face Protection | Government-approved safety goggles or a face shield.[2] | To protect against splashes and airborne particles causing eye irritation. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. Required when dusts are generated.[2][3] | To prevent inhalation of the compound, which can cause respiratory tract irritation. |
| Body Protection | A lab coat must be worn to protect against splashes, spills, and dust.[2][5] Protective boots may be required depending on the scale of work.[2] | To shield skin and personal clothing from contamination. |
Step-by-Step Operational Plan
This section outlines the procedural workflow for handling this compound from receipt to disposal.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and hazard pictograms.
-
Store the container in a tightly closed and upright position in a dry, well-ventilated area.[2]
-
Segregate from incompatible materials, such as strong oxidizing agents.[6]
-
Preparation: Before handling, ensure a safety shower and eye bath are accessible.[2] Don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid Dust Formation: Handle the powder carefully to avoid generating dust. Use a spatula for transfers and avoid pouring directly from the bottle.
-
In Solution: When working with the compound in solution, handle it over disposable bench covers to easily manage spills.[2]
-
Post-Handling: After handling, wash hands and face thoroughly, even if gloves were worn.[2][3] Decontaminate the work area using appropriate cleaning methods.
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.
-
Containment: For minor spills, prevent further leakage if it is safe to do so.[2]
-
Cleanup:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of surplus and waste this compound as non-halogenated organic waste.[8] It should be collected in a designated, labeled, and sealed container for hazardous waste. This container should then be handed over to a certified chemical waste disposal service. Do not dispose of this chemical down the drain.[9]
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, bench covers, and cleaning materials, must be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.[9]
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and safety checks for handling this compound.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. safeopedia.com [safeopedia.com]
- 7. uwlax.edu [uwlax.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
